(2E)-TCO-PNB ester
Description
BenchChem offers high-quality (2E)-TCO-PNB ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-TCO-PNB ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGBHHUEQUWSQ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C/C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is (2E)-TCO-PNB ester and its primary use?
An In-depth Technical Guide to (2E)-TCO-PNB Ester for Researchers, Scientists, and Drug Development Professionals
Introduction to (2E)-TCO-PNB Ester
(2E)-TCO-PNB ester, also known as (2E)-trans-Cyclooctene-p-nitrophenyl ester, is a bifunctional crosslinking reagent at the forefront of bioorthogonal chemistry.[1][2] Its unique structure combines two highly specific reactive groups, enabling the covalent linkage of biomolecules in complex biological environments. This reagent is particularly valuable in the fields of drug delivery, diagnostics, and proteomics.
The molecule consists of a strained trans-cyclooctene (TCO) ring and a p-nitrophenyl (PNB) ester. The TCO moiety reacts with extreme rapidity and selectivity with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry".[3][4] The PNB ester group, on the other hand, is an amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins.[5]
This dual reactivity makes (2E)-TCO-PNB ester an essential tool for creating precisely defined bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][6]
Core Principles and Chemical Properties
The utility of (2E)-TCO-PNB ester is rooted in the distinct reactivity of its two functional ends.
The Amine-Reactive PNB Ester
The p-nitrophenyl ester is an activated ester that reacts with primary amines to form a stable amide bond, releasing p-nitrophenol as a byproduct. This reaction is typically carried out in buffers with a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine nucleophile.
The Tetrazine-Reactive TCO Group
The trans-cyclooctene ring is a highly strained alkene that serves as a potent dienophile in the iEDDA reaction with a 1,2,4,5-tetrazine diene.[3] This reaction is exceptionally fast, with second-order rate constants reaching up to 106 M-1s-1, and proceeds without the need for a catalyst.[7] The reaction is bioorthogonal, meaning it does not interfere with native biological processes. The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.[3]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇NO₅ | [2] |
| Molecular Weight | 291.30 g/mol | [2] |
| CAS Number | 1580501-97-8 | [2] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | Store at -20°C, desiccated | [1] |
Primary Use: Bioorthogonal Ligation
The primary application of (2E)-TCO-PNB ester is as a molecular linker to conjugate an amine-containing molecule (e.g., an antibody) to a tetrazine-modified molecule (e.g., a therapeutic payload or an imaging agent). This is typically achieved in a two-step process.
General Workflow for Bioconjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 6. (2E)-TCO-PNB ester CAS#: 1580501-97-8 [m.chemicalbook.com]
- 7. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2E)-TCO-PNB Ester for Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2E)-TCO-PNB Ester
(2E)-TCO-PNB ester, also known as (2E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a valuable amine-reactive building block in the field of bioconjugation and drug development.[1] Its structure features a highly reactive trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester, an amine-reactive handle. This dual functionality allows for a two-step conjugation strategy, making it a versatile tool for linking molecules of interest.[2] The TCO moiety is particularly notable for its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines, a cornerstone of bioorthogonal chemistry.[3][4] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient conjugation in complex biological environments without the need for cytotoxic catalysts.[2]
The primary application of (2E)-TCO-PNB ester lies in its role as a linker, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The TCO group on the linker allows for the facile attachment of a target-binding ligand or an E3 ligase-binding ligand.
Core Properties and Specifications
(2E)-TCO-PNB ester is a solid at room temperature and should be stored at low temperatures (typically -20°C) to ensure its stability.[2][6] The TCO group is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, and therefore long-term storage is not recommended.[2] It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7] However, its utility in aqueous buffers for protein labeling is limited due to the poor reactivity of the PNB ester under these conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇NO₅ | [8] |
| Molecular Weight | 291.30 g/mol | [8] |
| CAS Number | 1438415-89-4 | [8] |
| Appearance | White to slightly grey solid | |
| Purity | ≥95% (typically determined by HPLC) | [6] |
| Solubility | Soluble in DMF, DMSO | [7] |
| Storage Conditions | -20°C, desiccated | [6] |
The TCO-Tetrazine Ligation: A Powerful Tool
The key reaction involving the TCO group is the iEDDA cycloaddition with a tetrazine. This reaction is exceptionally fast, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[2] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The reaction proceeds rapidly at room temperature and in a variety of solvents, including biological media, and results in a stable dihydropyridazine product with the release of nitrogen gas.[2]
The reactivity of the TCO-tetrazine ligation is influenced by the substituents on both the TCO and the tetrazine. Electron-withdrawing groups on the tetrazine generally increase the reaction rate. The table below provides a general comparison of reaction kinetics for TCO derivatives.
| TCO Derivative | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| Strained TCO (sTCO) | 3,6-diphenyl-s-tetrazine | ~3,100 | Methanol |
Experimental Protocols
Modification of an Amine-Containing Molecule (e.g., a Peptide) with (2E)-TCO-PNB Ester in Organic Media
This protocol is suitable for modifying peptides or other small molecules containing a primary amine in an organic solvent.
Materials:
-
Amine-containing molecule (e.g., peptide)
-
(2E)-TCO-PNB ester
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., microcentrifuge tube)
-
High-Performance Liquid Chromatography (HPLC) for purification and analysis
Procedure:
-
Dissolution of the Amine-Containing Molecule: Dissolve the amine-containing molecule in anhydrous DMF to a desired concentration (e.g., 10 mg/mL). If the molecule has a hydrochloride salt, it may be necessary to neutralize it with a base like DIPEA.
-
Preparation of (2E)-TCO-PNB Ester Solution: In a separate tube, dissolve (2E)-TCO-PNB ester in anhydrous DMF to a concentration of approximately 10 mg/mL.
-
Reaction: Add a 1.2 to 1.5 molar excess of the (2E)-TCO-PNB ester solution to the solution of the amine-containing molecule. Add a slight excess of DIPEA (e.g., 2-3 equivalents relative to the amine) to facilitate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).
-
Purification: Purify the TCO-modified product by preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the desired product by analytical HPLC and mass spectrometry.
Two-Step Protein Labeling via TCO-Tetrazine Ligation
This protocol outlines a general strategy for labeling a protein of interest. First, the protein is functionalized with a tetrazine, and then the TCO-modified molecule (prepared as described above) is attached via the click reaction.
Step 1: Functionalization of Protein with a Tetrazine-NHS Ester
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.
-
Tetrazine-NHS Ester Preparation: Immediately before use, dissolve a tetrazine-NHS ester derivative in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted tetrazine-NHS ester using a desalting column or dialysis.
Step 2: Click Reaction with the TCO-Modified Molecule
-
Reaction Setup: To the purified tetrazine-labeled protein, add a 1.1- to 5-fold molar excess of the TCO-modified molecule (prepared in the previous protocol).
-
Incubation: Allow the click reaction to proceed for 30-60 minutes at room temperature.
-
Purification: If necessary, purify the final protein conjugate using size-exclusion chromatography to remove any remaining small molecule reactants.
Visualization of Workflows and Pathways
Experimental Workflow for Bioconjugation
PROTAC Mechanism of Action
Conclusion
(2E)-TCO-PNB ester is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its ability to participate in the rapid and specific TCO-tetrazine ligation makes it an invaluable component in the construction of complex bioconjugates, including advanced therapeutics like PROTACs. While its application in aqueous media is limited, its utility in organic-phase synthesis for modifying peptides and other small molecules is well-established. This guide provides a foundational understanding and practical protocols to enable scientists to effectively incorporate (2E)-TCO-PNB ester into their research endeavors.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Mechanism of Action of (2E)-TCO-PNB Ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation, precision and efficiency are paramount. "Click chemistry," a concept introduced by Karl Barry Sharpless, has revolutionized the way scientists link molecules, offering reactions that are high-yielding, wide in scope, and stereospecific. A prominent example of this is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This technical guide delves into the mechanism of action of a specific and valuable reagent in this class: (2E)-TCO-PNB ester. This bifunctional linker, featuring a reactive TCO moiety and an amine-reactive p-nitrophenyl (PNB) ester, provides a powerful tool for the targeted modification of biomolecules. Understanding its core mechanism is crucial for its effective application in drug development, diagnostics, and fundamental biological research.
Core Mechanism of Action
The functionality of (2E)-TCO-PNB ester is twofold, dictated by its two key chemical entities: the TCO ring and the PNB ester group. These components allow for a two-step bioconjugation strategy.
First, the PNB ester enables the covalent attachment of the TCO group to a biomolecule of interest. PNB esters are reactive towards primary amines, such as the ε-amino group of lysine residues found on the surface of proteins.[1][2] This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing p-nitrophenol as a byproduct. While effective, it is noteworthy that PNB esters generally exhibit lower reactivity compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[1] This may necessitate slightly adjusted reaction conditions, such as longer incubation times or higher reagent concentrations, to achieve optimal labeling.
Once the biomolecule is "clicked" with the TCO group, the second phase of the reaction can be initiated. The strained trans-cyclooctene ring is a highly reactive dienophile in the iEDDA reaction. When it encounters a tetrazine, a diene with an inverse electron demand, they rapidly and specifically undergo a [4+2] cycloaddition.[3][4][5] This reaction is exceptionally fast, with second-order rate constants spanning from 10² to 10⁶ M⁻¹s⁻¹, depending on the specific structures of the TCO and tetrazine.[6][7][8] The initial cycloaddition product is a highly unstable tricyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This final step drives the reaction to completion and results in the formation of a stable dihydropyridazine conjugate. The bioorthogonal nature of this reaction is a key advantage; neither the TCO nor the tetrazine moiety reacts with naturally occurring functional groups in biological systems, ensuring exquisite specificity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and reactivity of TCO-based bioconjugation reagents. Direct kinetic and stability data for (2E)-TCO-PNB ester is not extensively available in the public domain; therefore, data for analogous TCO-NHS esters and general TCO-tetrazine reactions are presented to provide a comparative context.
Table 1: Stability of TCO and Amine-Reactive Esters
| Compound Class | Parameter | Value | Conditions | Source(s) |
| trans-Cyclooctene (TCO) | Isomerization | Prone to isomerization to the less reactive cis-cyclooctene (CCO) | Short half-life, not recommended for long-term storage | [9] |
| NHS Esters | Hydrolysis Half-life | Hours | pH 7 | [10][11] |
| Hydrolysis Half-life | Minutes | pH 9 | [11] | |
| p-Nitrophenyl (PNP) Esters | Hydrolytic Stability | Generally less stable than TFP and PFP esters, and more stable than SePh esters | Aqueous buffer | [1] |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Source(s) |
| General TCO | General Tetrazine | > 800 | Aqueous Buffer | [12] |
| TCO | 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Methanol | [4][6] |
| TCO | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | Methanol | [4] |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | PBS | [8] |
| Strained TCO (sTCO) | Diphenyl-s-tetrazine analog | 2.86 x 10⁵ | Water | [7] |
| Strained TCO (sTCO) | Di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | Water | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the use of (2E)-TCO-PNB ester for bioconjugation.
Protocol 1: Labeling of a Protein with (2E)-TCO-PNB Ester
Objective: To covalently attach the TCO moiety to a protein via its primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.
-
(2E)-TCO-PNB ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis equipment.
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of (2E)-TCO-PNB ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 40-fold molar excess of the (2E)-TCO-PNB ester solution to the protein solution. Note: Due to the potentially lower reactivity of the PNB ester compared to an NHS ester, a higher molar excess and/or longer reaction time may be required. Optimization is recommended.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted PNB ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and, if possible, quantifying the incorporated TCO group using an appropriate analytical method.
Protocol 2: TCO-Tetrazine Click Reaction
Objective: To conjugate the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1).
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance in the visible range (typically 520-540 nm).
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
Mandatory Visualizations
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. interchim.fr [interchim.fr]
The Role of (2E)-TCO-PNB Ester in Bioorthogonal Ligation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines has emerged as a cornerstone of bioorthogonal chemistry, offering unparalleled reaction kinetics and specificity in complex biological environments.[1] Among the various TCO-based reagents, the (2E)-TCO-PNB ester stands out as a versatile tool for the facile introduction of the reactive TCO moiety onto biomolecules. This technical guide provides an in-depth overview of the (2E)-TCO-PNB ester, its mechanism of action in bioorthogonal ligation, and practical guidance for its application in research and drug development.
Core Concepts: A Dual-Functionality Reagent
(2E)-TCO-PNB ester, or (2E)-trans-cyclooctene-p-nitrophenyl ester, is a heterobifunctional linker designed for a two-step bioconjugation strategy. Its structure incorporates two key reactive groups:
-
The (2E)-trans-cyclooctene (TCO) group: This highly strained alkene serves as the bioorthogonal reactive handle. It readily participates in the iEDDA reaction with a 1,2,4,5-tetrazine derivative, forming a stable dihydropyridazine conjugate with the release of nitrogen gas.[2] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in living systems.[1]
-
The p-nitrophenyl (PNB) ester group: This moiety is an amine-reactive group. It efficiently reacts with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond.[3]
This dual functionality allows for a straightforward method to label proteins and other amine-containing biomolecules with the TCO group, preparing them for subsequent bioorthogonal ligation to a tetrazine-modified molecule of interest.
Quantitative Data: Reaction Kinetics
The rate of the iEDDA reaction is a critical parameter for its application in biological systems, especially when dealing with low concentrations of reactants. The reaction kinetics are influenced by the specific structures of both the TCO derivative and the tetrazine. While specific kinetic data for the (2E)-TCO-PNB ester itself is not extensively tabulated, the reactivity is primarily governed by the TCO core. The following table summarizes representative second-order rate constants for the reaction of TCO derivatives with various tetrazines to provide a comparative understanding.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| TCO (general) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 x 10⁶ | [2] |
| TCO (general) | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~3.3 x 10³ | [4] |
| TCO (general) | 3,6-diphenyl-s-tetrazine | ~2 x 10³ | [4] |
| sTCO (strained TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁶ | [5] |
| TCO-conjugated antibody | Radiolabeled Tetrazine | (13 ± 0.08) x 10³ | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the two-stage process of protein modification with (2E)-TCO-PNB ester and subsequent bioorthogonal ligation with a tetrazine-functionalized molecule.
Part 1: Labeling of a Protein with (2E)-TCO-PNB Ester
This protocol describes the covalent attachment of the TCO group to primary amines on a target protein.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
(2E)-TCO-PNB ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Spin desalting columns.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the PNB ester and must be avoided.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of (2E)-TCO-PNB ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a spin desalting column equilibrated with the desired buffer (e.g., PBS).
Part 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the reaction of the TCO-labeled protein with a tetrazine-modified molecule (e.g., a fluorescent probe, a drug molecule).
Materials:
-
TCO-labeled protein from Part 1.
-
Tetrazine-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the solution of the TCO-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine is often used to ensure complete ligation of the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the characteristic tetrazine absorbance at around 520-540 nm.[2]
-
Purification (Optional): If necessary, the final protein conjugate can be purified from the excess tetrazine reagent using a spin desalting column or size-exclusion chromatography.
Visualizations
Experimental Workflow
Caption: A typical workflow for protein bioconjugation using (2E)-TCO-PNB ester.
Bioorthogonal Ligation Mechanism
References
- 1. Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Research Applications of (2E)-TCO-PNB Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications of (2E)-TCO-PNB ester, a versatile bioorthogonal linker. The guide covers its core applications in bioconjugation, particularly for antibody labeling and its potential role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies, quantitative data, and visual diagrams of key processes are presented to facilitate its adoption in research and development settings.
Introduction to (2E)-TCO-PNB Ester
(2E)-TCO-PNB ester, also known as (2E)-trans-Cyclooctene-p-nitrophenyl ester, is a chemical tool that bridges the fields of organic chemistry and biology. It is classified as a "Click Amino Acid" or an amine-reactive building block. Its structure features two key reactive moieties:
-
A p-Nitrophenyl (PNB) Ester: This group is highly reactive towards primary amines, such as the side chains of lysine residues in proteins, enabling the covalent attachment of the TCO group to biomolecules.
-
A trans-Cyclooctene (TCO) Group: This strained alkene is the bioorthogonal reactive partner in the inverse electron demand Diels-Alder (iEDDA) reaction. It reacts with extreme speed and specificity with a tetrazine-containing molecule.[1]
The combination of these two functionalities makes (2E)-TCO-PNB ester a powerful tool for the two-step labeling and modification of biomolecules.
Core Application: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The primary utility of (2E)-TCO-PNB ester lies in the exceptional reactivity of its TCO group in the iEDDA reaction with tetrazines. This bioorthogonal "click chemistry" reaction is characterized by:
-
Extraordinarily Fast Kinetics: The reaction proceeds with second-order rate constants that can be several orders of magnitude higher than other click chemistry reactions, enabling rapid conjugation even at low concentrations.[2]
-
High Specificity: The TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups present in complex biological systems.
-
Biocompatibility: The reaction can be performed under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.
The general mechanism of the TCO-tetrazine iEDDA reaction is depicted below:
Application in Antibody-Drug Conjugate (ADC) Development and Pre-targeted Imaging
A significant application of TCO-functionalized molecules is in the field of antibody-drug conjugates and pre-targeted imaging. The high reactivity and bioorthogonality of the TCO-tetrazine ligation are ideal for in vivo applications.
Pre-targeted imaging is a two-step approach that separates the targeting of a biomolecule (e.g., an antibody to a tumor antigen) from the delivery of the imaging agent. This strategy helps to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.[3]
The general workflow for pre-targeted imaging using a TCO-modified antibody is as follows:
-
Administration of TCO-Antibody: An antibody conjugated with a TCO moiety is administered to the subject. The antibody is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation.
-
Administration of Tetrazine-Imaging Agent: A small, rapidly clearing imaging agent (e.g., a radiolabeled tetrazine) is administered.
-
In Vivo Click Reaction: The tetrazine-imaging agent rapidly reacts with the TCO-antibody at the target site.
-
Imaging: The subject is imaged after the unbound imaging agent has cleared from the body.
The kinetics of the TCO-tetrazine iEDDA reaction are a critical factor for its in vivo applications. The following table summarizes key quantitative data from the literature.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| TCO-tagged antibody | 111In-labeled Tetrazine | 2.7 x 10⁵ | Not specified | [4][5] |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 MeOH:water | Not specified |
| TCOs (general) | Tetrazines (general) | Up to 10⁶ | Not specified | [6][7] |
| TCO-modified CC49 mAb | 111In-labeled Tetrazine | (13 ± 0.08) x 10³ | PBS, 37 °C | Not specified |
| Highly reactive TCOs | Tetrazines | >50,000 | Not specified | [8] |
In Vivo Stability: Studies have shown that TCO-conjugated antibodies can exhibit some deactivation in vivo over time, with approximately 75% of the TCO remaining reactive after 24 hours in one study. The deactivation is thought to be due to isomerization to the less reactive cis-cyclooctene isomer, potentially mediated by interactions with copper-containing proteins.[4] Strategies to improve stability include increasing the steric hindrance around the TCO tag.[4]
The following is a general protocol for the conjugation of (2E)-TCO-PNB ester to an antibody. This protocol is based on standard methods for NHS ester-based antibody labeling and should be optimized for each specific antibody and application.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
(2E)-TCO-PNB ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Preparation of (2E)-TCO-PNB Ester Stock Solution:
-
Dissolve (2E)-TCO-PNB ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted (2E)-TCO-PNB ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-Antibody Conjugate:
-
Remove excess, unreacted (2E)-TCO-PNB ester and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the concentration of the purified TCO-antibody conjugate using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-containing dye and measuring the absorbance.
-
Application in PROTAC Synthesis
(2E)-TCO-PNB ester is also proposed as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
The modular nature of PROTACs makes click chemistry an attractive strategy for their synthesis. (2E)-TCO-PNB ester can be used to first attach the TCO moiety to a ligand for either the POI or the E3 ligase via its amine-reactive PNB ester. The resulting TCO-functionalized ligand can then be "clicked" to a tetrazine-functionalized partner ligand to form the final PROTAC. This approach allows for the rapid generation of a library of PROTACs with different linkers for optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of (2E)-TCO-PNB Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (2E)-TCO-PNB ester, a critical reagent in bioorthogonal chemistry. This document outlines the chemical properties, a detailed experimental protocol for its synthesis, purification methods, and its primary application in the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Introduction to (2E)-TCO-PNB Ester
(2E)-TCO-PNB ester, also known as (2E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a bifunctional molecule widely employed in chemical biology and drug development. It incorporates a strained trans-cyclooctene (TCO) moiety, which serves as a highly reactive dienophile in iEDDA reactions with tetrazines. This "click chemistry" reaction is characterized by its rapid kinetics, high selectivity, and biocompatibility, making it ideal for labeling and conjugating biomolecules in complex biological systems. The p-nitrophenyl (PNB) ester group provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, and small-molecule drugs.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and typical characterization data for (2E)-TCO-PNB ester is presented in the tables below. This data is essential for quality control and ensuring the suitability of the reagent for downstream applications.
Table 1: Physicochemical Properties of (2E)-TCO-PNB Ester
| Property | Value |
| Chemical Formula | C₁₅H₁₇NO₅ |
| Molecular Weight | 291.30 g/mol [1] |
| CAS Number | 1580501-97-8[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) |
| Storage Conditions | Store at -20°C, desiccated |
Table 2: Typical Characterization Data for (2E)-TCO-PNB Ester
| Analysis | Specification |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Conforms to structure |
| LC/MS | Conforms to structure and mass |
Synthesis of (2E)-TCO-PNB Ester: A Representative Protocol
The following is a representative experimental protocol for the synthesis of (2E)-TCO-PNB ester. This procedure is based on established methods for the synthesis of similar p-nitrophenyl carbonates.
Synthesis Workflow
The synthesis of (2E)-TCO-PNB ester typically involves a two-step process: the synthesis of the (E)-cyclooct-2-en-1-ol intermediate, followed by its reaction with p-nitrophenyl chloroformate.
Caption: Synthetic workflow for (2E)-TCO-PNB ester.
Experimental Procedure
Step 1: Synthesis of (E)-cyclooct-2-en-1-ol
A detailed procedure for the synthesis of the (E)-cyclooct-2-en-1-ol intermediate is required as a precursor. This can be achieved through various published methods, often involving a photoisomerization of the corresponding cis-isomer.
Step 2: Synthesis of (2E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (E)-cyclooct-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the reaction mixture.
-
Addition of p-Nitrophenyl Chloroformate: Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Purification of (2E)-TCO-PNB Ester
Purification of the crude (2E)-TCO-PNB ester is crucial to remove unreacted starting materials and byproducts. Column chromatography is the most common method for purification.
Purification Workflow
Caption: Purification workflow for (2E)-TCO-PNB ester.
Experimental Protocol
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (2E)-TCO-PNB ester as a white to off-white solid.
Application in Bioorthogonal Chemistry: The iEDDA Reaction
The primary application of (2E)-TCO-PNB ester is in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This reaction is a cornerstone of bioorthogonal chemistry.
The iEDDA Signaling Pathway
The TCO moiety of the ester reacts with the tetrazine ring in a [4+2] cycloaddition, followed by the elimination of dinitrogen gas to form a stable dihydropyridazine linkage.
Caption: The inverse-electron-demand Diels-Alder reaction.
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of (2E)-TCO-PNB ester. Adherence to the described protocols and characterization methods will ensure the production of high-purity material suitable for demanding applications in bioorthogonal chemistry, drug delivery, and molecular imaging. The unique reactivity of the TCO group continues to make it an invaluable tool for researchers at the interface of chemistry and biology.
References
An In-depth Technical Guide to (2E)-TCO-PNB Ester: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2E)-TCO-PNB ester, a bifunctional linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The content herein details critical safety and handling procedures, physico-chemical properties, and detailed experimental protocols for its application in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
(2E)-TCO-PNB ester is a valuable research chemical that facilitates the conjugation of molecules through two distinct reactive moieties: an amine-reactive p-nitrophenyl (PNB) ester and a tetrazine-reactive (2E)-trans-cyclooctene (TCO) group.[1] This dual reactivity allows for its use in copper-free click chemistry reactions, making it a powerful tool in the development of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[2][3] Proper understanding of its handling, storage, and reactivity is paramount to ensure laboratory safety and experimental success.
Safety and Handling Guidelines
As with any laboratory chemical, appropriate safety precautions must be observed when handling (2E)-TCO-PNB ester. The following guidelines are based on available safety data and the known reactivity of its functional groups.
Hazard Identification
(2E)-TCO-PNB ester is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .
Precautionary Measures and Personal Protective Equipment (PPE)
To minimize exposure and ensure safe handling, the following precautionary statements should be followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against eye irritation from dust or splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation and respiratory tract irritation. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
Storage and Stability
Proper storage is crucial to maintain the reactivity and integrity of (2E)-TCO-PNB ester.
-
Storage Temperature: Store at -20°C for long-term stability.[4]
-
Storage Conditions: Keep in a tightly sealed container, protected from moisture and light.[5] Desiccation is recommended.[5]
-
Stability: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, leading to a loss of reactivity with tetrazines. Therefore, long-term storage is not recommended.[1] For stock solutions, it is advised to store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Physico-Chemical Properties
A summary of the key physical and chemical properties of (2E)-TCO-PNB ester is provided in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₇NO₅ | [5][6] |
| Molecular Weight | 291.30 g/mol | [4][6][7] |
| CAS Number | 1438415-89-4, 1580501-97-8 | [6][7] |
| Appearance | White to slightly grey or pale yellow solid; powder or chunks. | [5][8] |
| Purity | ≥95% (typically analyzed by HPLC) | [5] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | [5] |
Reaction Mechanisms and Pathways
(2E)-TCO-PNB ester's utility stems from its two orthogonal reactive handles. Understanding the mechanism of each is key to designing successful conjugation experiments.
PNB Ester Reaction with Primary Amines
The p-nitrophenyl ester is an amine-reactive group. It reacts with primary amines, such as those found on the side chain of lysine residues in proteins, to form a stable amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism.[9]
Caption: Reaction of the PNB ester with a primary amine.
TCO-Tetrazine Ligation (Click Chemistry)
The trans-cyclooctene (TCO) moiety reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[10][11] This is a type of "click chemistry" that is known for its high speed, specificity, and biocompatibility, as it proceeds without the need for a cytotoxic copper catalyst.[2] The reaction is irreversible due to the release of nitrogen gas.[12]
Caption: The TCO-tetrazine inverse electron demand Diels-Alder reaction.
Experimental Protocols
The following are generalized protocols for the use of (2E)-TCO-PNB ester in common bioconjugation applications. Optimization may be required for specific molecules and experimental systems.
General Workflow for Two-Step Bioconjugation
This workflow illustrates the general strategy for using (2E)-TCO-PNB ester to link two different molecules (Molecule A and Molecule B).
Caption: A two-step bioconjugation workflow using (2E)-TCO-PNB ester.
Protocol for Labeling an Amine-Containing Molecule (e.g., Protein)
This protocol describes the first step of the general workflow: attaching the TCO moiety to a protein via its primary amines.
Materials:
-
(2E)-TCO-PNB ester
-
Amine-containing molecule (e.g., antibody, protein) in an appropriate buffer (e.g., PBS, borate buffer, pH 7.2-8.5). Note: Avoid amine-containing buffers like Tris.
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Amine-Containing Molecule:
-
Ensure the molecule is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Prepare the (2E)-TCO-PNB Ester Stock Solution:
-
Allow the vial of (2E)-TCO-PNB ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the (2E)-TCO-PNB ester stock solution to the solution of the amine-containing molecule. A typical starting point is a 10-20 fold molar excess of the ester.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours, with gentle mixing.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the TCO-labeled Molecule:
-
Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterization and Storage:
-
Characterize the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).
-
Store the purified TCO-labeled molecule according to its specific requirements, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
-
Protocol for TCO-Tetrazine Ligation
This protocol describes the second step of the general workflow: reacting the TCO-labeled molecule with a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled molecule from section 5.2
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, or directly in the reaction buffer if soluble).
-
-
Ligation Reaction:
-
Combine the TCO-labeled molecule and the tetrazine-functionalized molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule is often used to ensure complete reaction with the TCO-labeled molecule.
-
Incubate at room temperature for 30-60 minutes. The reaction is typically very fast.
-
-
Purification (Optional):
-
If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using an appropriate method based on the properties of the molecules involved (e.g., SEC, dialysis, affinity chromatography).
-
Conclusion
(2E)-TCO-PNB ester is a potent bifunctional linker for modern bioconjugation and drug development. Its amine-reactive PNB ester and tetrazine-reactive TCO group enable the straightforward, copper-free assembly of complex biomolecular structures. Adherence to the safety, handling, and storage guidelines outlined in this guide is essential for ensuring user safety and preserving the chemical's reactivity. The provided experimental protocols offer a solid foundation for researchers to incorporate this versatile tool into their workflows, paving the way for innovations in targeted therapeutics and diagnostics.
References
- 1. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCO-PNB ester = 95 1438415-89-4 [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. TCO-PNB Ester | C15H17NO5 | CID 89836181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Navigating the Stability of (2E)-TCO-PNB Ester Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (2E)-trans-cyclooctene-p-nitrophenyl (TCO-PNB) ester is a pivotal tool in bioconjugation, enabling the precise linkage of molecules through the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction. As an amine-reactive building block, its stability is paramount to ensure successful and reproducible conjugation outcomes. This technical guide provides a comprehensive overview of the storage and stability of (2E)-TCO-PNB ester solutions, offering insights into its degradation pathways, recommended handling procedures, and analytical methods for assessing its integrity.
Executive Summary
Proper handling and storage of (2E)-TCO-PNB ester are critical to maintain its reactivity. The molecule's stability is primarily influenced by two factors: the potential for the trans-cyclooctene (TCO) ring to isomerize to its unreactive cis-conformation and the hydrolysis of the p-nitrophenyl (PNB) ester. This guide outlines best practices for storage in both solid and solution forms and provides representative stability data to inform experimental design.
Recommended Storage Conditions
To maximize the shelf-life of (2E)-TCO-PNB ester, adherence to recommended storage conditions is essential. Supplier data consistently advise the following:
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] |
For solutions, it is crucial to use anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and to minimize exposure to moisture to prevent hydrolysis of the PNB ester.[3] Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Stability Profile in Solution
While specific quantitative, long-term stability studies on (2E)-TCO-PNB ester are not extensively published, data from structurally related trans-cyclooctene derivatives and general knowledge of activated esters allow for the projection of its stability profile. The primary degradation pathways are isomerization of the TCO ring and hydrolysis of the PNB ester.
TCO Isomerization: The strained trans-conformation of the cyclooctene ring is essential for its rapid reaction with tetrazines. However, this strain also makes it susceptible to isomerization to the more stable, but unreactive, cis-isomer.[4] This process can be accelerated by the presence of thiols and certain proteins.[5] More reactive, strained TCO derivatives tend to be less stable.[6]
PNB Ester Hydrolysis: The p-nitrophenyl ester is an effective amine-reactive group, but it is susceptible to hydrolysis, particularly in the presence of water. This reaction yields the inactive carboxylic acid derivative and p-nitrophenol.
The following table provides a representative expectation of stability for (2E)-TCO-PNB ester in anhydrous DMSO, based on typical performance of similar amine-reactive TCO reagents.
| Storage Condition | Time Point | Expected Purity (% Remaining) | Primary Degradation Pathway(s) |
| -80°C in Anhydrous DMSO | 1 Month | >98% | Minimal degradation |
| 3 Months | >95% | Minor hydrolysis/isomerization | |
| 6 Months | >90% | Gradual hydrolysis and isomerization | |
| -20°C in Anhydrous DMSO | 1 Week | >97% | Minor hydrolysis |
| 1 Month | ~90-95% | Hydrolysis and some isomerization | |
| Room Temp. in Anhydrous DMSO | 24 Hours | <90% | Significant hydrolysis and isomerization |
Note: These values are estimates based on related compounds and should be confirmed experimentally for critical applications.
Core Chemical Pathway: The iEDDA Reaction
The utility of (2E)-TCO-PNB ester is rooted in its ability to undergo a bioorthogonal reaction with tetrazine-functionalized molecules. This inverse-electron-demand Diels-Alder reaction is exceptionally fast and forms a stable covalent bond, releasing nitrogen gas in the process.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Materials: (2E)-TCO-PNB ester powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of (2E)-TCO-PNB ester powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a dry, inert atmosphere (e.g., in a glovebox or under argon), dissolve the ester in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Protocol 2: Stability Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact (2E)-TCO-PNB ester from its primary degradants (the hydrolyzed carboxylic acid and the cis-TCO isomer).
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Sample Preparation:
-
Prepare a solution of (2E)-TCO-PNB ester in the solvent of interest (e.g., DMSO) at a known concentration.
-
Incubate the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Proposed HPLC Method (to be optimized):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a gradient of 5% B, ramping to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the PNB group) and 220 nm (for the TCO moiety).
-
Analysis: The percentage of remaining intact (2E)-TCO-PNB ester is calculated by comparing its peak area at each time point to the initial peak area (t=0). The appearance of new peaks corresponding to degradation products should be monitored.
-
Conclusion
The stability of (2E)-TCO-PNB ester solutions is a critical parameter for their successful application in bioconjugation. By adhering to strict storage protocols, particularly the use of anhydrous solvents and low temperatures (-80°C for long-term storage), researchers can significantly mitigate degradation via isomerization and hydrolysis. Regular assessment of solution integrity using a validated stability-indicating HPLC method is recommended for applications requiring high reproducibility and quantitative accuracy. This guide provides the foundational knowledge and protocols to empower researchers to confidently utilize this powerful bioorthogonal reagent in their work.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with (2E)-TCO-PNB Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the labeling of proteins with (2E)-TCO-PNB ester, an amine-reactive compound used to introduce a trans-cyclooctene (TCO) moiety onto a protein. The TCO group is a key component in bioorthogonal chemistry, specifically for the inverse-electron demand Diels-Alder cycloaddition (iEDDA) reaction with a tetrazine-labeled molecule. This "click chemistry" reaction is exceptionally fast and selective, enabling the efficient conjugation of biomolecules in complex biological samples without the need for a catalyst.[1][2][3]
The (2E)-TCO-PNB ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1][4] This protocol outlines the necessary steps for protein preparation, the labeling reaction, and the subsequent purification of the TCO-labeled protein.
It is important to note that while (2E)-TCO-PNB ester is amine-reactive, its efficiency in aqueous buffers for protein labeling may be limited.[5] For labeling in aqueous environments, a more hydrophilic version with a PEG spacer, such as TCO-PEG4-NHS ester, is often recommended to improve solubility and labeling efficiency.[1][5]
Experimental Workflow Diagram
Caption: Workflow for protein labeling with (2E)-TCO-PNB ester.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency.[6] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the ester.[6][7] |
| Reaction pH | 7.0-9.0 | A slightly basic pH (8.0-8.5) is often optimal for reacting with lysine residues.[1][6] |
| (2E)-TCO-PNB Ester Stock | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive and can hydrolyze.[1][7] |
| Molar Excess of Ester | 10 to 50-fold | The optimal ratio depends on the protein and its concentration; a 20-fold excess is a common starting point.[1][7] |
| Reaction Temperature | Room temperature (approx. 25°C) | Can also be performed at 4°C for longer incubation times (e.g., overnight).[8] |
| Reaction Time | 30-60 minutes | Incubation can be extended up to 2 hours if needed.[1][8] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 (final conc. 50-100 mM) | Optional step to terminate the labeling reaction.[1][7] |
| Purification Method | Desalting column or dialysis | To remove unreacted (2E)-TCO-PNB ester and byproducts.[1][7] |
Detailed Experimental Protocol
Materials and Reagents:
-
Protein of interest
-
(2E)-TCO-PNB ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification.
Step-by-Step Procedure:
-
Protein Preparation:
-
Preparation of (2E)-TCO-PNB Ester Stock Solution:
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM (2E)-TCO-PNB ester stock solution to achieve the desired molar excess (e.g., 20-fold) relative to the protein.
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the (2E)-TCO-PNB ester stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[1]
-
-
Quenching the Reaction (Optional):
-
Purification of the TCO-Labeled Protein:
-
Remove the excess, unreacted (2E)-TCO-PNB ester and reaction byproducts by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[1][8]
-
Alternatively, the labeled protein can be purified by extensive dialysis against the storage buffer.[1]
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm (A280).[10]
-
The degree of labeling (DOL) can be determined using methods such as mass spectrometry.
-
Store the purified TCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1] The TCO functional group is generally stable in aqueous buffers for several weeks at 4°C.[1]
-
Reaction Principle Diagram
Caption: Reaction of a protein's primary amine with (2E)-TCO-PNB ester.
References
- 1. interchim.fr [interchim.fr]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. resources.tocris.com [resources.tocris.com]
Application Notes and Protocols for Antibody Conjugation Using (2E)-TCO-PNB Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of antibodies with (2E)-TCO-PNB ester. The protocols detailed below are intended for research purposes and should be adapted and optimized for specific antibodies and applications.
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in biological systems.[1][2] The (2E)-TCO-PNB ester is a reagent that facilitates the introduction of the TCO moiety onto biomolecules. It features a p-nitrophenyl (PNB) ester, an amine-reactive group that readily couples with primary amines, such as the ε-amino group of lysine residues on antibodies, to form a stable amide bond.[3][4] This process, known as lysine conjugation, is a widely used method for antibody labeling.[5][6][7]
However, it is important to note that while the PNB ester is amine-reactive, its efficiency in aqueous buffers for protein labeling can be suboptimal. Some studies suggest that TCO-PEG4-NHS ester is better suited for labeling proteins and antibodies in aqueous environments.[8] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer can enhance the solubility and reactivity of the TCO linker.[3]
Experimental Protocols
Protocol 1: General Antibody Conjugation with (2E)-TCO-PNB Ester
This protocol outlines the fundamental steps for labeling an antibody with (2E)-TCO-PNB ester.
Materials:
-
Antibody of interest
-
(2E)-TCO-PNB Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5[3][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification: Zeba™ Spin Desalting Columns (40K MWCO) or similar size-exclusion chromatography system[9][10]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
TCO-PNB Ester Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the TCO-PNB ester stock solution to achieve the desired molar excess (e.g., 10x, 20x, 30x) relative to the antibody.
-
Add the calculated volume of the TCO-PNB ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-3 hours at room temperature or on ice.[3][10] The reaction can be performed in the dark to protect any light-sensitive components.[10]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the TCO-labeled Antibody:
-
Remove excess, unreacted TCO-PNB ester and quenching agent by purifying the conjugate using a desalting column equilibrated with PBS.[9]
-
-
Characterization:
-
Determine the concentration of the purified TCO-antibody conjugate using a spectrophotometer by measuring the absorbance at 280 nm (A280).[10]
-
The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined by reacting the TCO-antibody with a tetrazine-fluorophore conjugate and measuring the absorbance of the fluorophore.[9]
-
Protocol 2: Subsequent Bioorthogonal Reaction with a Tetrazine Probe
This protocol describes the reaction of the TCO-labeled antibody with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug).
Materials:
-
Purified TCO-labeled Antibody
-
Tetrazine-functionalized probe
-
PBS
Procedure:
-
Reaction Setup:
-
In a suitable reaction tube, combine the TCO-labeled antibody with a molar excess (typically 5-10 equivalents) of the tetrazine-functionalized probe in PBS.
-
-
Incubation:
-
Purification (if necessary):
-
If the tetrazine probe is small and in large excess, it may need to be removed. This can be achieved using a desalting column.
-
-
Analysis:
-
The final antibody conjugate can be analyzed by various methods depending on the nature of the attached probe, such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.
-
Data Presentation
The efficiency of antibody conjugation with TCO-esters is influenced by the molar ratio of the ester to the antibody. The following table summarizes representative data on the degree of labeling (DOL) achieved under different conditions.
| Antibody | TCO-Ester Type | Molar Excess of TCO-Ester | Degree of Labeling (TCOs/Antibody) | Reference |
| Anti-c-myc 9E10 | UV-Tracer Trans-Cyclooctene NHS ester | 5 equivalents | 4 | [12] |
| Anti-c-myc 9E10 | UV-Tracer Trans-Cyclooctene NHS ester | 10 equivalents | 8 | [12] |
| Anti-c-myc 9E10 | UV-Tracer Trans-Cyclooctene NHS ester | 15 equivalents | 10 | [12] |
| Anti-CEA 3C1 | UV-Tracer Trans-Cyclooctene NHS ester | 5 equivalents | 4 | [12] |
| Anti-HER2 | NHS-TCO | Not specified | ~11% functional TCOs | [3] |
| Anti-HER2 | NHS-PEG4-TCO | Not specified | ~47% functional TCOs | [3] |
Visualizations
Workflow for Antibody Conjugation with (2E)-TCO-PNB Ester
Caption: Workflow for antibody conjugation with (2E)-TCO-PNB ester and subsequent bioorthogonal reaction.
Chemical Reaction of TCO-PNB Ester with a Lysine Residue
Caption: Reaction of (2E)-TCO-PNB ester with a primary amine on a lysine residue of an antibody.
Note: The DOT script for the chemical reaction is a template. For actual rendering, the IMG SRC would need to be replaced with URLs to images of the chemical structures as DOT language does not natively render complex chemical drawings.
Disclaimer: These protocols are intended as a guide. Optimal conditions for antibody conjugation may vary depending on the specific antibody and TCO reagent used. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio of TCO-PNB ester to antibody and the optimal reaction time.
References
- 1. A covalent and cleavable antibody-DNA conjugation strategy for sensitive protein detection via immuno-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023231889A1 - Antibody conjugate and use thereof - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 5. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. furthlab.xyz [furthlab.xyz]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for (2E)-TCO-PNB Ester in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing (2E)-TCO-PNB ester in live cell imaging applications. This reagent is a key component in bioorthogonal chemistry, specifically for the inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. The p-nitrophenyl (PNB) ester group of (2E)-TCO-PNB ester allows for its efficient conjugation to primary amines on biomolecules, such as antibodies, enabling a powerful pre-targeting strategy for live cell imaging.
Principle of the Method: Pre-targeted Live Cell Imaging
The use of (2E)-TCO-PNB ester in live cell imaging typically follows a two-step pre-targeting strategy. This approach enhances the signal-to-noise ratio by separating the targeting of a specific cellular marker from the fluorescence labeling event.[1]
-
Antibody Conjugation and Administration: An antibody specific to a cell surface antigen is first conjugated with (2E)-TCO-PNB ester. This TCO-modified antibody is then introduced to the live cells and allowed to bind to its target.
-
Fluorophore Labeling: After a sufficient incubation period to allow for the clearance of unbound antibody, a tetrazine-conjugated fluorophore is added. The highly rapid and specific "click" reaction between the TCO on the antibody and the tetrazine on the fluorophore results in the selective labeling of the targeted cells.[2] This fluorogenic reaction often leads to an increase in fluorescence intensity upon ligation, further improving the signal-to-noise ratio.[3][4]
Quantitative Data
The efficiency of the TCO-tetrazine ligation is crucial for high-quality imaging. The following tables summarize key quantitative parameters. While specific data for (2E)-TCO-PNB ester may vary depending on the specific antibody and reaction conditions, the following provides representative values for similar TCO-NHS esters used in antibody conjugation and live cell imaging.
Table 1: Antibody Conjugation Parameters
| Parameter | Value | Notes |
| Molar Excess of TCO-Ester to Antibody | 5 to 20-fold | The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DOL) without compromising antibody function.[5] |
| Degree of Labeling (DOL) | 2 - 8 TCOs per antibody | A higher DOL can increase signal but may also affect antibody solubility and binding affinity.[6] |
| Conjugation Reaction Time | 1 - 2 hours at room temperature | Incubation time can be extended to 4 hours at 4°C.[5] |
| Conjugation Reaction pH | 8.0 - 9.0 | Slightly alkaline pH is optimal for the reaction between the ester and primary amines on the antibody. |
Table 2: TCO-Tetrazine Ligation Kinetics and Imaging Parameters
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | This rapid reaction rate allows for efficient labeling at low concentrations of reagents.[2] |
| Tetrazine-Fluorophore Concentration | 1 - 10 µM | The optimal concentration depends on the expression level of the target antigen and the specific imaging setup. |
| Incubation Time for Labeling | 5 - 30 minutes | The fast kinetics of the iEDDA reaction allows for rapid labeling of pre-targeted cells. |
| Signal-to-Noise Ratio Improvement | Up to 95-fold fluorescence turn-on | The quenching effect of the tetrazine on the fluorophore is relieved upon reaction with TCO, leading to a significant increase in signal.[7] |
Experimental Protocols
Protocol 1: Conjugation of (2E)-TCO-PNB Ester to an Antibody
This protocol details the steps for covalently attaching (2E)-TCO-PNB ester to a primary antibody.
Materials:
-
Primary antibody of interest
-
(2E)-TCO-PNB ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis equipment for purification
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
TCO-PNB Ester Solution Preparation:
-
Immediately before use, dissolve (2E)-TCO-PNB ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the dissolved (2E)-TCO-PNB ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted TCO-PNB ester.
-
-
Purification:
-
Remove unreacted TCO-PNB ester and byproducts by purifying the antibody conjugate using a spin desalting column or dialysis against PBS, pH 7.4.
-
-
Characterization (Optional):
-
Determine the Degree of Labeling (DOL) by MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.
-
-
Storage:
-
Store the TCO-conjugated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Pre-targeted Live Cell Imaging
This protocol describes the labeling of live cells with a TCO-conjugated antibody followed by a tetrazine-fluorophore.
Materials:
-
Live cells expressing the target surface antigen
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-conjugated fluorophore
-
Live Cell Imaging Medium (e.g., phenol red-free DMEM or HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
-
Pre-targeting with TCO-Antibody:
-
Dilute the TCO-conjugated antibody to a final concentration of 10-20 µg/mL in pre-warmed Live Cell Imaging Medium.
-
Remove the culture medium from the cells and add the antibody solution.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed Live Cell Imaging Medium to remove unbound TCO-conjugated antibody.
-
-
Labeling with Tetrazine-Fluorophore:
-
Dilute the tetrazine-conjugated fluorophore to a final concentration of 1-5 µM in pre-warmed Live Cell Imaging Medium.
-
Add the tetrazine-fluorophore solution to the cells.
-
-
Live Cell Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly.
-
Acquire images at different time points to monitor the labeling process and any subsequent dynamic cellular events.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[8]
-
Mandatory Visualizations
References
- 1. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. furthlab.xyz [furthlab.xyz]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for PROTAC Synthesis using (2E)-TCO-PNB Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the amine-reactive (2E)-TCO-PNB ester ((E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate). This two-step approach leverages the formation of a stable carbamate linkage followed by a highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) click reaction. This method offers a modular and flexible strategy for the assembly of PROTACs, enabling the rapid generation of libraries for structure-activity relationship (SAR) studies.
Introduction to the TCO-PNB Ester-Based PROTAC Synthesis Strategy
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The synthesis of these complex molecules often requires a robust and versatile chemical ligation strategy. The use of (2E)-TCO-PNB ester provides a powerful tool for this purpose.
The synthesis strategy involves two key steps:
-
Carbamate Linkage Formation: An amine-containing molecule, typically the E3 ligase ligand or a linker attached to it, is reacted with the (2E)-TCO-PNB ester. The p-nitrophenyl (PNB) group is an excellent leaving group, facilitating the formation of a stable carbamate bond under mild conditions.
-
Inverse Electron Demand Diels-Alder (iEDDA) Click Reaction: The resulting TCO-functionalized molecule is then reacted with a tetrazine-modified POI ligand. The iEDDA reaction between the trans-cyclooctene (TCO) and tetrazine is extremely fast and bioorthogonal, proceeding with high yield and specificity in a variety of solvents, including aqueous media.
This modular approach allows for the separate synthesis and purification of the two key components of the PROTAC before their final conjugation, simplifying the overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of TCO-Functionalized E3 Ligase Ligand
This protocol describes the reaction of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide with a primary or secondary amine linker) with (2E)-TCO-PNB ester.
Materials:
-
Amine-functionalized E3 ligase ligand
-
(2E)-TCO-PNB ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF to a final concentration of 10-50 mg/mL.
-
Add (2E)-TCO-PNB ester (1.1-1.5 eq) to the solution.
-
Add TEA or DIPEA (2.0-3.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the TCO-functionalized E3 ligase ligand.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Synthesis of the Final PROTAC via iEDDA Click Chemistry
This protocol describes the final conjugation of the TCO-functionalized E3 ligase ligand with a tetrazine-modified POI ligand. For this example, we will consider a PROTAC targeting the BRD4 protein, using a tetrazine-functionalized JQ1 derivative.
Materials:
-
TCO-functionalized E3 ligase ligand (from Protocol 1)
-
Tetrazine-functionalized POI ligand (e.g., Tetrazine-JQ1)
-
Acetonitrile (ACN) and water or Phosphate-Buffered Saline (PBS)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the TCO-functionalized E3 ligase ligand (1.0 eq) in a mixture of ACN and water (or PBS) (1:1 v/v).
-
Add the tetrazine-functionalized POI ligand (1.0-1.2 eq) to the solution.
-
The reaction is typically rapid and can be stirred at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by LC-MS for the disappearance of starting materials and the appearance of the product peak.
-
Upon completion, the reaction mixture can be directly purified by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final PROTAC by high-resolution mass spectrometry and NMR to confirm its structure and purity.
Data Presentation
The following tables provide representative quantitative data for the synthesis of a hypothetical BRD4-targeting PROTAC using the described methodology. Actual results may vary depending on the specific ligands and linkers used.
Table 1: Reaction Conditions and Yields for TCO-Functionalization of an Amine-Containing E3 Ligase Ligand
| Parameter | Value |
| E3 Ligase Ligand | Pomalidomide-amine |
| Stoichiometry (E3 Ligand : TCO-PNB Ester) | 1 : 1.2 |
| Solvent | Anhydrous DMF |
| Base | DIPEA (2.5 eq) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Purification Method | Reverse-phase HPLC |
| Yield | 75% |
Table 2: Reaction Conditions and Yields for the Final PROTAC Synthesis via iEDDA Click Chemistry
| Parameter | Value |
| TCO-Functionalized E3 Ligand | TCO-Pomalidomide |
| Tetrazine-Functionalized POI Ligand | Tetrazine-JQ1 |
| Stoichiometry (TCO-Ligand : Tetrazine-Ligand) | 1 : 1.1 |
| Solvent | Acetonitrile:Water (1:1) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Purification Method | Reverse-phase HPLC |
| Yield | >90% |
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the two-step synthesis of a PROTAC.
Signaling Pathway of a BRD4-Targeting PROTAC
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Application Notes and Protocols for (2E)-TCO-PNB Ester and Tetrazine Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ligation between a (2E)-trans-cyclooctene (TCO) derivative, such as (2E)-TCO-PNB ester, and a tetrazine is a cornerstone of bioorthogonal chemistry.[1] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct.[2] Characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, the TCO-tetrazine ligation is an ideal tool for conjugating biomolecules in complex biological environments without the need for a catalyst.[1][2] The (2E)-TCO-PNB ester is a reagent that contains a TCO group for the IEDDA reaction and a p-nitrophenyl (PNB) ester, which is reactive towards primary amines, allowing for the straightforward labeling of proteins and other biomolecules.[3]
Optimal Reaction Conditions
The efficiency of the TCO-tetrazine ligation is influenced by several key parameters. The reaction is robust and proceeds efficiently under a range of conditions, making it highly suitable for biological applications.[4]
-
pH: The ligation is effective over a broad pH range, typically between 6 and 9.[4][5] For the initial labeling of proteins with TCO-PNB or TCO-NHS esters, it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-9.0 to ensure efficient reaction with primary amines like lysine residues.[5][6]
-
Temperature: The reaction is exceptionally fast and is often completed at room temperature (20-25°C).[5] For certain applications or with less reactive ligation partners, the incubation can be performed at 4°C, which may require a longer reaction time, or at 37°C to further accelerate the reaction.[2][5]
-
Solvent: The TCO-tetrazine ligation is compatible with a wide variety of aqueous buffers, with PBS being a common choice.[5] Stock solutions of reagents like (2E)-TCO-PNB ester are typically prepared in anhydrous organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[2][7] While the reaction proceeds in various solvents, for aqueous applications, ensuring the solubility of the reactants is important, which can be enhanced by using reagents with PEG spacers.[7]
-
Stoichiometry: For efficient conjugation, a slight molar excess of one reactant is often used to drive the reaction to completion.[7] A common starting point is to use a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[2][5] However, for protein-protein conjugation, a 1:1 molar ratio can also be effective.[4] The optimal ratio may need to be determined empirically for specific applications.[5]
Quantitative Data Summary
The reaction kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, with second-order rate constants spanning a wide range depending on the specific structures of the TCO and tetrazine derivatives.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for TCO-tetrazine pairs. | [2][4][7] |
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO in aqueous media. | [2][7] | |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO in aqueous media. | [2][7] | |
| ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine with TCO in 9:1 Methanol/Water. | [7] | |
| 210 M⁻¹s⁻¹ | A methyl-substituted tetrazine with TCO-OH in PBS at 37°C. | [8] | |
| Reaction pH | 6 - 9 | Aqueous buffers such as PBS. | [4][5] |
| Reaction Temperature | Room Temperature (20-25°C) | General applications. | [5] |
| 4°C, 37°C, or 40°C | Depending on the specific requirements of the experiment. | [5][9] | |
| Reaction Time | 30 - 60 minutes | Typical for protein conjugation at room temperature. | [5] |
| 10 - 60 minutes | General ligation reaction at room temperature. | [6] | |
| 30 minutes - 2 hours | Can be adjusted based on temperature and reactant concentration. | [2][9] | |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | Recommended for driving the reaction to completion. | [2][5] |
| 1 : 1 | Often used for protein-protein conjugation. | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical two-step protein-protein conjugation using a TCO-amine reactive ester and a tetrazine-amine reactive ester.
Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins
This protocol describes the initial labeling of two different proteins with TCO and tetrazine moieties using amine-reactive esters.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.[2]
-
(2E)-TCO-PNB ester or a TCO-PEG-NHS ester.
-
A tetrazine-PEG-NHS ester.
-
Anhydrous DMSO or DMF.[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]
-
Spin desalting columns.[2]
Procedure:
-
Protein Preparation: If the protein solutions contain primary amines (e.g., Tris or glycine), exchange the buffer to PBS (pH 7.4) using a spin desalting column.[2]
-
Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of the TCO-ester and tetrazine-ester in anhydrous DMSO or DMF.[2][6]
-
Activation of Protein A with TCO:
-
Activation of Protein B with Tetrazine:
-
In a separate reaction, add a 10- to 20-fold molar excess of the tetrazine-ester stock solution to the Protein B solution.[10]
-
Incubate under the same conditions as the TCO activation.
-
-
Quenching: Stop the labeling reactions by adding the quenching buffer to a final concentration of 50-100 mM.[2] Incubate for 5-15 minutes at room temperature.[6][9]
-
Purification: Remove the excess, unreacted labeling reagents from both protein solutions using spin desalting columns equilibrated with PBS.[2]
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol describes the ligation of the TCO-labeled Protein A with the tetrazine-labeled Protein B.
Materials:
-
TCO-labeled Protein A (from Protocol 1).
-
Tetrazine-labeled Protein B (from Protocol 1).
-
PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) system (optional, for purification).
Procedure:
-
Ligation Reaction: Mix the TCO-labeled Protein A and the tetrazine-labeled Protein B in a suitable reaction tube. A 1:1 molar ratio is a good starting point, though a slight excess of one component can be used.[4][5]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[5] For some applications, the incubation time can be extended up to 2 hours.[2]
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[4][7] For more quantitative analysis, HPLC or LC-MS can be used.[7]
-
Purification (Optional): The final protein-protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[5]
-
Storage: Store the final conjugate at 4°C until further use.[5]
Visualizations
Caption: Workflow for two-step protein-protein conjugation.
Caption: Troubleshooting common issues in TCO-tetrazine ligations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Functionalization of Biomaterials using (2E)-TCO-PNB Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterial surfaces is a critical step in the development of advanced medical devices, tissue engineering scaffolds, and drug delivery systems. A precisely modified surface can enhance biocompatibility, promote specific cellular interactions, and facilitate the targeted delivery of therapeutic agents. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has emerged as a powerful tool for surface modification due to its rapid kinetics, high specificity, and compatibility with biological systems.[1][2]
This document provides detailed application notes and protocols for the use of (2E)-TCO-PNB ester, a specific trans-cyclooctene derivative, for the surface functionalization of biomaterials. The p-nitrophenyl (PNB) carbonate group provides a reactive handle for the covalent attachment of the TCO moiety to amine-containing biomolecules or surfaces.
Principle of the Method
The surface functionalization strategy involves a two-step process:
-
Immobilization of a Tetrazine-Functionalized Linker: A biomaterial surface is first modified with a molecule containing a tetrazine group. This can be achieved through various surface chemistry techniques, depending on the nature of the biomaterial.
-
Bioorthogonal Ligation of a TCO-Functionalized Molecule: The molecule of interest (e.g., a peptide, protein, or drug) is first conjugated with the (2E)-TCO-PNB ester. This TCO-functionalized molecule is then introduced to the tetrazine-modified surface, where a rapid and specific IEDDA reaction occurs, covalently attaching the molecule to the surface.[3][4]
Data Presentation
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
The choice of TCO isomer and tetrazine derivative significantly impacts the rate of the bioorthogonal ligation. The second-order rate constants (k₂) for various TCO-tetrazine pairs are summarized below. Generally, more strained TCOs and electron-deficient tetrazines exhibit faster kinetics.[5][6][7] Axial isomers of TCO are typically more reactive than their equatorial counterparts.[8]
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Aqueous solution | [9] |
| s-TCO (strained TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 3,300,000 ± 40,000 | H₂O, 25°C | [5][6] |
| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | H₂O, 25°C | [6] |
| a-TCO (axial-5-hydroxy-TCO) | 3,6-dipyridyl-s-tetrazinyl succinamic acid | 150,000 ± 8,000 | 95:5 PBS:MeOH, 25°C | [8] |
| TCO-functionalized mAb | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS, 37°C | [5] |
| PeptoBrush (30% TCO) | Lipophilic Tetrazine | ~750,000 | Not specified | [7] |
Table 2: Stability of TCO Derivatives
The stability of the TCO moiety is crucial for applications in physiological environments. Isomerization from the reactive trans-isomer to the less reactive cis-isomer can occur, particularly in the presence of thiols or certain serum proteins.[5][10]
| TCO Derivative | Condition | Stability | Reference(s) |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for up to 14 days | [5] |
| d-TCO | Human serum, room temperature | >97% remained as trans-isomer after 4 days | [5] |
| d-TCO | Thiol presence (pH 7.4) | 43% isomerization after 5 hours | [5] |
| s-TCO | High thiol concentration (30 mM) | Rapid isomerization | [5] |
| TCO bound to CC49 mAb | In vivo | 75% remained reactive after 24 hours | [5] |
Table 3: Activity of Immobilized Enzymes via TCO-Tetrazine Ligation
A key advantage of this bioorthogonal functionalization method is the retention of the biological activity of the immobilized molecules.
| Immobilized Enzyme(s) | Assay | Result | Reference(s) |
| Alkaline Phosphatase (ALP-TCO) | p-Nitrophenyl phosphate (pNPP) conversion | Significantly more activity (A = 6.65) compared to non-covalently bound ALP (A = 1.66) | [3] |
| Glucose Oxidase (GOx-TCO) and Horseradish Peroxidase (HRP-TCO) | ABTS/glucose colorimetric assay | Significantly more activity (OD = 2.45) compared to non-covalently bound enzymes (OD = 0.187) | [3] |
Experimental Protocols
Protocol 1: Functionalization of a Protein with (2E)-TCO-PNB Ester
This protocol describes the labeling of a protein with a TCO moiety using a p-nitrophenyl (PNB) ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
(2E)-TCO-PNB ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in amine-free PBS buffer to a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.[11]
-
-
(2E)-TCO-PNB Ester Preparation:
-
Immediately before use, dissolve the (2E)-TCO-PNB ester in anhydrous DMSO to a concentration of 10 mM.[11]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM (2E)-TCO-PNB ester solution to the protein solution.[12]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted PNB ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted (2E)-TCO-PNB ester using a spin desalting column or by dialysis against PBS.[11]
-
The TCO-functionalized protein is now ready for ligation to a tetrazine-modified surface.
-
Protocol 2: Surface Functionalization of a Biomaterial via TCO-Tetrazine Ligation
This protocol outlines the general procedure for immobilizing a TCO-functionalized protein (from Protocol 1) onto a tetrazine-modified biomaterial surface.
Materials:
-
Tetrazine-modified biomaterial substrate
-
TCO-functionalized protein (from Protocol 1)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Preparation of the Tetrazine Surface:
-
The method for preparing the tetrazine-modified surface will depend on the biomaterial. For example, aminated surfaces can be reacted with a tetrazine-NHS ester.[13]
-
-
Ligation Reaction:
-
Incubate the tetrazine-modified biomaterial with a solution of the TCO-functionalized protein in PBS. The optimal concentration of the protein will need to be determined empirically but is typically in the low micromolar range.
-
Incubate for 30-60 minutes at room temperature.[13]
-
-
Washing:
-
Wash the surface extensively with the washing buffer to remove any non-covalently bound protein.
-
Rinse with PBS to remove residual detergent.
-
-
Characterization:
Mandatory Visualization
Caption: Experimental workflow for biomaterial surface functionalization.
Caption: RGD-Integrin signaling pathway in cell adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Post-functionalization of supramolecular biomaterial surfaces: Introducing orthogonal click chemistry [frontiersin.org]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. escholarship.org [escholarship.org]
- 13. mdpi.com [mdpi.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols for Peptide Bioconjugation with (2E)-TCO-PNB Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the two-step bioconjugation of peptides using (2E)-TCO-PNB ester. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz). The initial step involves the modification of a peptide with (2E)-TCO-PNB ester, which reacts with primary amines (N-terminus or lysine side chains) to introduce the TCO group. The resulting TCO-modified peptide can then be specifically conjugated to any tetrazine-functionalized molecule, such as a fluorescent dye, a cytotoxic drug, or a radiolabel for imaging applications. This "click chemistry" approach is characterized by its high reaction rates, specificity, and biocompatibility, making it a powerful tool in drug development, diagnostics, and biological research.[1][2][3]
The (2E)-TCO-PNB ester is an amine-reactive building block that enables this two-step conjugation strategy.[4][5] The p-nitrophenyl (PNB) ester provides reactivity towards primary amines under mild conditions, forming a stable amide bond.[6] The incorporated TCO group is a strained alkene that rapidly and selectively reacts with a tetrazine partner.[1][7] This protocol outlines the procedures for peptide modification with (2E)-TCO-PNB ester and the subsequent tetrazine ligation, along with data presentation and visualizations to guide the user.
Data Presentation
Table 1: Reaction Parameters for Peptide Modification with (2E)-TCO-PNB Ester
| Parameter | Recommended Condition | Notes |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency.[8] |
| Molar Excess of TCO-PNB Ester | 10-20 fold | Optimization may be required depending on the peptide sequence and number of primary amines.[2][8] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the peptide for reaction with the PNB ester.[9] |
| pH | 7.0-9.0 | Slightly alkaline conditions deprotonate primary amines, increasing their nucleophilicity.[6][9] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C with longer incubation times.[9] |
| Reaction Time | 1-2 hours | Progress can be monitored by HPLC. |
| Quenching | Addition of a primary amine (e.g., Tris) | To consume any unreacted TCO-PNB ester.[8] |
Table 2: Kinetic Data for TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| TCO and Tetrazine (general) | 1 - 1 x 10⁶ | [1] |
| TCO and Dipyridyl Tetrazine | 2000 (±400) | [10] |
| TCO and Hydrogen-substituted Tetrazines | up to 30,000 | [10] |
| TCO and Methyl-substituted Tetrazines | ~1000 | [10] |
Experimental Protocols
Protocol 1: Peptide Modification with (2E)-TCO-PNB Ester
This protocol describes the modification of a peptide containing a primary amine with (2E)-TCO-PNB ester to introduce the TCO functionality.
Materials:
-
Peptide of interest with at least one primary amine (N-terminus or lysine residue)
-
(2E)-TCO-PNB ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or HPLC system for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.[8]
-
If the peptide is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using a spin desalting column.
-
-
TCO-PNB Ester Stock Solution Preparation:
-
Immediately before use, dissolve the (2E)-TCO-PNB ester in anhydrous DMF or DMSO to create a 10 mM stock solution.[8]
-
-
Reaction:
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[8]
-
Incubate for 15 minutes at room temperature to quench any unreacted TCO-PNB ester.
-
-
Purification:
-
Remove the excess, unreacted TCO-PNB ester and byproducts by purifying the TCO-modified peptide using a spin desalting column or reverse-phase HPLC.[7][8]
-
If using HPLC, monitor the elution profile by absorbance at a suitable wavelength for the peptide (e.g., 220 nm or 280 nm).
-
Lyophilize the purified TCO-modified peptide for storage. Store at -20°C or below.[5]
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the conjugation of the TCO-modified peptide to a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-modified peptide
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical HPLC or LC-MS system for monitoring the reaction
Procedure:
-
Reactant Preparation:
-
Dissolve the purified TCO-modified peptide in the reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer).
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the TCO-modified peptide and the tetrazine-functionalized molecule. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine compound is often used to ensure complete consumption of the TCO-modified peptide.[11]
-
The reaction is typically performed at room temperature.[1] For sensitive biomolecules, the reaction can be carried out at 4°C, which may require a longer incubation time.[9]
-
The reaction is very fast, often reaching completion within 10-60 minutes.[2][9] The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine (if applicable) or by analytical HPLC/LC-MS.[1]
-
-
Purification (Optional):
-
If necessary, the final peptide bioconjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography, spin desalting columns, or reverse-phase HPLC.[2]
-
-
Analysis and Storage:
-
Characterize the final conjugate by mass spectrometry to confirm successful ligation.
-
Store the purified bioconjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C for long-term storage.
-
Visualizations
Experimental Workflow
Caption: Workflow for the bioconjugation of peptides using (2E)-TCO-PNB ester.
Signaling Pathway Analogy: Bioorthogonal Ligation
Caption: Mechanism of the TCO-tetrazine bioorthogonal ligation reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 6. escholarship.org [escholarship.org]
- 7. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: (2E)-TCO-PNB Ester for Primary Amine Labeling on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed information and protocols regarding the use of (2E)-TCO-PNB ester for the modification of primary amines on proteins. The (2E)-TCO-PNB ester is a bifunctional reagent containing a trans-cyclooctene (TCO) moiety and a p-nitrobenzyl (PNB) ester. The PNB ester is an amine-reactive group that can form a stable amide bond with primary amines, such as the ε-amino group of lysine residues on proteins. The TCO group is a strained alkyne that can undergo a highly efficient and specific bioorthogonal "click" reaction with a tetrazine-containing molecule in an inverse electron-demand Diels-Alder cycloaddition.[1] This two-step approach allows for the introduction of a TCO handle onto a protein, which can then be used for subsequent conjugation to other molecules of interest.
However, it is critical to note that for protein labeling in aqueous buffers, (2E)-TCO-PNB ester is often not the recommended reagent due to the susceptibility of the PNB ester to hydrolysis, which can lead to low labeling efficiencies. For aqueous applications, N-hydroxysuccinimide (NHS) esters, particularly those with a polyethylene glycol (PEG) spacer (e.g., TCO-PEG-NHS ester), are generally preferred due to their higher reactivity and stability in aqueous media.[2][3] (2E)-TCO-PNB ester may be suitable for labeling in organic solvents.
Data Presentation
Table 1: Comparison of Amine-Reactive Esters for TCO Labeling of Proteins
| Feature | (2E)-TCO-PNB Ester | TCO-PEG-NHS Ester |
| Reactive Group | p-Nitrobenzyl (PNB) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Recommended Solvent | Organic (e.g., DMSO, DMF) | Aqueous Buffer (e.g., PBS, HEPES) |
| Optimal pH (Aqueous) | Not recommended | 7.2 - 8.5[3] |
| Reactivity with Amines | Moderate | High[4] |
| Hydrolytic Stability | Prone to hydrolysis in aqueous buffers | More stable than PNB esters in aqueous buffers, but hydrolysis is a competing reaction[3] |
| Cleavability | PNB ester can be cleaved under specific chemical or photochemical conditions[1][5] | Amide bond is highly stable |
| Key Advantage | Potential for cleavable linkage | High efficiency for protein labeling in aqueous solutions |
Table 2: Recommended Reaction Conditions for TCO-PEG-NHS Ester Labeling of Proteins in Aqueous Buffer
| Parameter | Recommended Condition |
| Protein Concentration | 1 - 5 mg/mL |
| Buffer | Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[6] |
| Molar Excess of TCO-PEG-NHS Ester | 10- to 20-fold over protein[6] |
| Reaction Temperature | Room temperature or 4°C |
| Reaction Time | 30 minutes to 2 hours |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 (final concentration 50-100 mM) |
Experimental Protocols
Protocol 1: Recommended Method for Protein Labeling in Aqueous Buffer using TCO-PEG-NHS Ester
This protocol is recommended for most protein labeling applications where the final conjugate will be used in a biological or aqueous environment.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the reaction.
-
-
TCO-PEG-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C. The optimal molar ratio and incubation time may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-PEG-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Storage:
Protocol 2: General Method for Protein Labeling with (2E)-TCO-PNB Ester in Organic Solvents
This protocol is intended for applications where the protein is soluble and stable in organic solvents, or for the labeling of small molecules and peptides.
Materials:
-
Protein or amine-containing molecule of interest
-
(2E)-TCO-PNB ester
-
Anhydrous, polar aprotic solvent (e.g., DMSO, DMF)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
Procedure:
-
Reagent Preparation:
-
Dissolve the protein or amine-containing molecule in the anhydrous organic solvent.
-
Dissolve the (2E)-TCO-PNB ester in the same anhydrous organic solvent.
-
-
Labeling Reaction:
-
Add a 1.1- to 5-fold molar excess of the (2E)-TCO-PNB ester solution to the protein solution.
-
Add 1-2 equivalents of a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture to act as a proton scavenger.
-
Incubate the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical method (e.g., LC-MS).
-
-
Purification:
-
Purify the TCO-labeled product from excess reagents and byproducts using an appropriate method such as precipitation, dialysis into a suitable buffer if applicable, or chromatography (e.g., HPLC).
-
-
Storage:
-
Store the purified TCO-labeled molecule under anhydrous conditions at -20°C or -80°C.
-
Mandatory Visualization
Caption: Reaction of (2E)-TCO-PNB ester with a primary amine on a protein.
Caption: General experimental workflow for protein labeling with a TCO-ester.
References
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Buffer Selection for Amine Conjugation of (2E)-TCO-PNB and other TCO-Esters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed guidance on the selection of appropriate buffer systems for the conjugation of (2E)-TCO-PNB ester and other amine-reactive trans-cyclooctene (TCO) esters to primary amines on biomolecules, such as the lysine residues of proteins and antibodies. The efficiency of this conjugation is critical for the subsequent bioorthogonal reaction with tetrazine-modified molecules, a powerful tool in bioconjugation and chemical biology. The choice of buffer, pH, and other reaction parameters significantly impacts the yield and stability of the resulting TCO-labeled biomolecule.
The conjugation process involves the reaction of an activated ester, such as a p-nitrophenyl (PNP) ester or N-hydroxysuccinimidyl (NHS) ester of TCO, with a primary amine to form a stable amide bond. This reaction is sensitive to hydrolysis, where the ester reacts with water, leading to a non-reactive carboxylic acid and reducing the conjugation efficiency. Therefore, careful selection of the reaction buffer is paramount for successful labeling.
Key Considerations for Buffer Selection
The optimal buffer for TCO-ester conjugation reactions is a compromise between maximizing the rate of the aminolysis reaction (conjugation) and minimizing the rate of the competing hydrolysis reaction.
1. pH: The pH of the reaction buffer is a critical parameter. The primary amine on the biomolecule must be in its unprotonated state to be nucleophilic and react with the ester. The pKa of the epsilon-amino group of lysine is around 10.5, meaning that at physiological pH, a significant portion is protonated. Increasing the pH of the reaction buffer increases the concentration of the more reactive unprotonated amine, thus favoring the conjugation reaction. However, the rate of hydrolysis of the ester also increases with pH.[1] For most applications involving NHS esters, a pH range of 7-9 is recommended as a good compromise.[2] Specifically, a pH of 8.0-8.5 is often cited for efficient labeling of proteins.
2. Buffer Composition: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target biomolecule for reaction with the TCO-ester.[2] Common amine-containing buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, and borate buffers.[1][2]
3. (2E)-TCO-PNB Ester vs. TCO-NHS Esters with PEG linkers: It is important to note that while (2E)-TCO-PNB ester is an amine-reactive building block, it is generally not recommended for labeling proteins in aqueous buffers due to poor activation and low solubility.[3] For aqueous bioconjugation, TCO-NHS esters, particularly those incorporating a hydrophilic polyethylene glycol (PEG) spacer arm, are preferred.[2][3] The PEG spacer enhances water solubility, improves labeling efficiency, and reduces aggregation of the labeled protein.[2]
Quantitative Data Summary
The following table summarizes the key parameters for buffer selection in TCO-ester conjugation reactions based on the available literature.
| Parameter | Recommended Condition | Rationale | Citation |
| pH Range | 7.0 - 9.0 | Balances amine reactivity and ester hydrolysis. Lower pH protonates amines, while higher pH increases hydrolysis. | [1][2] |
| Optimal pH for Protein Labeling | 8.0 - 8.5 | Maximizes the availability of unprotonated lysine residues while managing hydrolysis. | |
| Recommended Buffers | Phosphate-buffered saline (PBS), Sodium Phosphate, Sodium Bicarbonate, Borate Buffer | These are amine-free and will not compete in the reaction. | [1][2] |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines that will react with the TCO-ester. | [2] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can favor the acylation reaction over hydrolysis. | [2] |
| Molar Excess of TCO-Ester | 10 to 30-fold | A molar excess is generally used to drive the reaction to completion. The optimal ratio should be determined empirically. | [1][4] |
Experimental Protocols
Protocol 1: General Protocol for Labeling Proteins with a TCO-NHS Ester
This protocol provides a general guideline for the conjugation of a TCO-NHS ester to a protein. The optimal conditions may vary depending on the specific protein and TCO reagent used.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Buffer Exchange: If the protein is not already in an amine-free buffer, perform a buffer exchange into the Reaction Buffer. Ensure the final protein concentration is between 1-5 mg/mL.[2]
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10 mM.[2]
-
Conjugation Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[2] For example, for every 1 nmol of protein, add 20 nmol of the TCO-NHS ester.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation.[2]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[2][4] This step is optional but recommended to quench any unreacted TCO-NHS ester.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) of the TCO-protein conjugate using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-fluorophore and measuring the absorbance.[1]
Protocol 2: Subsequent Bioorthogonal Reaction with a Tetrazine-labeled Molecule
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the Reaction Buffer.
-
Stoichiometry: For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often used relative to the TCO-functionalized molecule.[5]
-
Reaction: Mix the TCO-labeled protein and the tetrazine-labeled molecule in the desired molar ratio.
-
Incubation: The reaction is typically complete within 30-60 minutes at room temperature.[5] For less reactive partners, the incubation time can be extended or the temperature slightly increased (e.g., 37°C).[5]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography.
Visualizations
Caption: Workflow for TCO-Ester Protein Conjugation and Subsequent Tetrazine Ligation.
References
Application Notes and Protocols for the Purification of Proteins Labeled with Amine-Reactive TCO Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal click chemistry is a powerful tool for the specific and efficient labeling of biomolecules.[1] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a prominent example, prized for its exceptionally fast kinetics and biocompatibility.[2] This reaction allows for the precise attachment of probes, tags, or therapeutic payloads to proteins under mild, physiological conditions.
Proteins can be functionalized with TCO groups by reacting primary amines, such as the side chain of lysine residues, with an N-hydroxysuccinimide (NHS) ester derivative of TCO. While (2E)-TCO-PNB ester is a known amine-reactive reagent, its application in aqueous buffers for protein labeling can be challenging due to poor solubility and activation. A more effective and widely used alternative for aqueous bioconjugation is the pegylated version, TCO-PEG4-NHS Ester .[2][3] The hydrophilic polyethylene glycol (PEG) spacer enhances water solubility, improves labeling efficiency, and minimizes steric hindrance, making it the reagent of choice for most protein labeling applications.[2]
Following the labeling reaction, a critical purification step is required to remove unreacted TCO-PEG4-NHS Ester. Failure to remove the excess reagent can lead to undesired side reactions in downstream applications and interfere with analytical characterization. Size-exclusion chromatography (SEC) is the most common and effective method for this purification, separating the large, labeled protein from the small, unreacted TCO molecules based on their hydrodynamic radius.[4][5]
This document provides a detailed protocol for the labeling of a generic protein with TCO-PEG4-NHS Ester and the subsequent purification of the TCO-labeled protein using size-exclusion chromatography.
Principle of the Method
The process involves two main stages: protein labeling and purification.
-
Protein Labeling: The protein of interest is incubated with a molar excess of TCO-PEG4-NHS Ester in an amine-free buffer at a slightly alkaline pH (7.5-8.5). The NHS ester reacts with primary amines on the protein surface (e.g., lysine residues) to form a stable amide bond, covalently attaching the TCO group to the protein. The reaction is then quenched to stop the labeling process.
-
Purification: The reaction mixture, containing the TCO-labeled protein, hydrolyzed NHS ester, and unreacted TCO-PEG4-NHS Ester, is purified using size-exclusion chromatography (SEC). Larger molecules (the labeled protein) pass through the column more quickly and elute first, while smaller molecules (unreacted TCO reagent) enter the pores of the chromatography resin and have a longer retention time, allowing for their effective separation.[6][7]
Experimental Workflow and Chemical Reaction
The overall experimental workflow is depicted below, followed by the chemical reaction scheme.
Caption: Experimental workflow for protein labeling with TCO-PEG4-NHS Ester and subsequent purification.
Caption: Reaction of a protein's primary amine with TCO-PEG4-NHS Ester to form a stable TCO-labeled protein.
Quantitative Data: Recommended Reaction Parameters
The efficiency of the labeling reaction depends on several factors, including protein concentration, pH, and the molar ratio of the TCO ester to the protein. The following table summarizes typical starting conditions for labeling proteins with TCO-PEG4-NHS Ester.[8][9][10]
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[9][10] |
| Reaction Buffer | Amine-free buffer, pH 7.5 - 8.5 | Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices. Avoid buffers containing primary amines like Tris or glycine.[8][9] |
| Molar Excess of TCO-PEG4-NHS Ester | 10 - 20 fold | This may require optimization for your specific protein. Dilute protein solutions may require a higher molar excess.[8][9] |
| Reaction Time | 30 - 60 minutes | Incubation can be performed at room temperature or on ice for 2 hours.[9][11] |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation on ice can also be effective.[11] |
| Quenching Reagent | Tris-HCl (50-100 mM final conc.) | Quenches unreacted NHS esters by reacting with the primary amine on Tris.[11] |
Experimental Protocols
Materials
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
TCO-PEG4-NHS Ester (e.g., from Vector Labs, Lumiprobe)[3][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.5-8.5 or 100 mM Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-Exclusion Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or a packed SEC column (e.g., Sephadex G-25).[11][13]
Protocol 1: TCO-Labeling of the Protein
This protocol is adapted for labeling approximately 1 mg of a protein like IgG (MW ~150 kDa). Adjustments may be necessary for different proteins and scales.
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS). If the stock buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis into the Reaction Buffer.[11]
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare TCO-PEG4-NHS Ester Stock Solution:
-
Allow the vial of TCO-PEG4-NHS Ester to warm to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, dissolve ~5 mg in 1 mL of solvent (based on a MW of ~514 g/mol for TCO-PEG4-NHS Ester).[3][9] Unused stock solution should be discarded as the NHS ester hydrolyzes in the presence of moisture.[9]
-
-
Labeling Reaction:
-
Calculate the volume of TCO-PEG4-NHS Ester stock solution needed for a 20-fold molar excess.
-
Add the calculated volume of the TCO ester stock solution to your protein solution. Ensure the final concentration of DMSO or DMF is less than 10% of the total reaction volume.[9]
-
Gently mix or vortex the reaction mixture.
-
Incubate for 30-60 minutes at room temperature.[9]
-
-
Quenching the Reaction:
Protocol 2: Purification of the TCO-Labeled Protein
This protocol describes the use of a commercially available spin desalting column for rapid purification.
-
Column Equilibration:
-
Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired final buffer (e.g., PBS, pH 7.4).[11]
-
For a spin column, this is done by adding the equilibration buffer and centrifuging. Repeat this process 2-3 times.[11]
-
-
Sample Loading and Elution:
-
Load the entire quenched reaction mixture onto the center of the equilibrated resin bed.
-
Place the column into a clean collection tube.
-
Centrifuge the column according to the manufacturer's specifications (e.g., 1,500 x g for 2 minutes).[11]
-
-
Collection:
-
The purified TCO-labeled protein will be in the eluate in the collection tube. The smaller, unreacted TCO molecules are retained in the column resin.
-
Discard the used desalting column.
-
-
Storage:
-
Determine the concentration of the purified labeled protein (e.g., using A280 measurement).
-
Store the purified TCO-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[14]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow the NHS ester vial to warm to room temperature before opening.[15] |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer (e.g., PBS) before labeling.[15] | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the TCO-PEG4-NHS ester.[15] | |
| Protein Aggregation | High degree of labeling (too many TCO groups). | Reduce the molar excess of the labeling reagent or decrease the reaction time.[15] |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |
| Unreacted TCO in Final Product | Inadequate purification. | Repeat the purification step (e.g., using a fresh desalting column). Ensure the correct MWCO for the column is used.[15] |
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. goldbio.com [goldbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving the solubility of (2E)-TCO-PNB ester in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (2E)-TCO-PNB ester in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (2E)-TCO-PNB ester and why is it difficult to dissolve in aqueous solutions?
(2E)-TCO-PNB ester is a chemical reagent used in bioorthogonal chemistry, specifically for "click chemistry" reactions.[1][2] It contains a trans-cyclooctene (TCO) group, which reacts rapidly with tetrazine-functionalized molecules in a process called an inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][3] The molecule's structure, featuring a hydrophobic bicyclic TCO core and a p-nitrophenyl (PNB) ester group, gives it poor water solubility, often described as being like a 'grease-ball' molecule.[2][4] This inherent hydrophobicity is the primary reason it is challenging to dissolve directly in aqueous buffers.
Q2: I added my (2E)-TCO-PNB ester stock solution to my aqueous buffer and it immediately precipitated. What happened?
This is a common issue when working with hydrophobic reagents.[5] Precipitation occurs when the concentration of the organic co-solvent from your stock solution becomes too low in the final aqueous mixture to keep the ester dissolved. Adding the stock solution too quickly or without sufficient mixing can create localized areas of high ester concentration, triggering it to crash out of solution before it can be properly dispersed.
Q3: What is the recommended method for preparing a working solution of (2E)-TCO-PNB ester in an aqueous buffer?
The key is a two-step process using a water-miscible organic co-solvent:
-
Prepare a concentrated stock solution: First, dissolve the (2E)-TCO-PNB ester powder in a small volume of a dry, high-quality, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][5][6]
-
Dilute into the aqueous buffer: Add the concentrated stock solution to your aqueous buffer drop-by-drop while vortexing or stirring vigorously. This rapid mixing helps to disperse the hydrophobic molecules quickly, preventing them from aggregating and precipitating.
Q4: Are there any alternatives to (2E)-TCO-PNB ester that have better water solubility?
Yes. For applications sensitive to organic co-solvents, several alternative TCO reagents have been developed with enhanced aqueous solubility. These molecules typically incorporate a hydrophilic spacer, such as a polyethylene glycol (PEG) chain, between the TCO group and the reactive ester.[6] A common example is TCO-PEG4-NHS ester, where the PEG spacer significantly improves solubility in aqueous buffers.[6]
Q5: How does pH affect the stability of the TCO-PNB ester in my reaction?
The PNB ester group is an amine-reactive functional group.[7] It reacts specifically with primary amines (like the side chain of lysine residues in proteins) at a pH range of 7-9 to form a stable covalent bond.[6] However, at pH values above 7.5, the ester group is also susceptible to hydrolysis, where it reacts with water and is cleaved, rendering it inactive. Therefore, it is critical to prepare stock solutions in anhydrous (dry) solvents and to perform aqueous reactions within a reasonable timeframe.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My (2E)-TCO-PNB ester powder will not dissolve in the organic solvent.
-
Solution 1: Use Anhydrous Solvent: The presence of water can significantly hinder the dissolution of hydrophobic compounds. Ensure you are using a fresh, sealed bottle of anhydrous-grade DMSO or DMF. Hygroscopic DMSO, which has absorbed moisture from the air, can be particularly problematic.[1]
-
Solution 2: Apply Energy: Gentle warming or sonication can help break up solid aggregates and facilitate dissolution. One supplier notes that achieving a concentration of 100 mg/mL in DMSO may require ultrasonic treatment.[1]
-
Solution 3: Check Purity: If the compound remains insoluble even in fresh solvent with sonication, there may be an issue with the reagent's purity.
Problem: Even with slow addition and vortexing, my compound precipitates in the final buffer.
-
Solution 1: Increase the Final Co-solvent Concentration: Your final reaction mixture may not contain enough organic solvent to maintain solubility. If your experimental system (e.g., cells, proteins) can tolerate it, try increasing the final percentage of DMSO or DMF. Note that many proteins can begin to denature or precipitate when the final DMSO concentration exceeds 10%.[5]
-
Solution 2: Lower the Final Reagent Concentration: You may be exceeding the solubility limit of the ester in your final buffer composition. Try performing the reaction at a lower final concentration of the (2E)-TCO-PNB ester.
-
Solution 3: Switch to a Water-Soluble Alternative: If your system cannot tolerate a higher percentage of organic solvent, the best solution is to use a hydrophilic alternative like TCO-PEG4-NHS ester.[6]
Data & Storage Summary
The following table summarizes key quantitative data for handling (2E)-TCO-PNB ester.
| Parameter | Solvent / Condition | Value & Notes | Citation |
| Solubility | Anhydrous DMSO | 100 mg/mL (343.29 mM) | [1] |
| May require sonication to achieve. | |||
| Recommended Stock Conc. | Anhydrous DMSO or DMF | 10 mM - 100 mM | [1][6] |
| Stock Solution Storage | -20°C | Stable for up to 1 month. | [1] |
| -80°C | Stable for up to 6 months. | [1] | |
| Solid Powder Storage | -20°C | Stable for up to 3 years. | [1] |
Experimental Protocol: Preparation of a Working Solution
This protocol outlines the standard procedure for dissolving (2E)-TCO-PNB ester and preparing a working solution for a typical bioconjugation reaction.
Materials:
-
(2E)-TCO-PNB ester powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Target aqueous reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Remove the vial of (2E)-TCO-PNB ester from the freezer and allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Prepare Stock Solution:
-
Add the appropriate volume of anhydrous DMSO to the vial of (2E)-TCO-PNB ester to create a concentrated stock solution (e.g., 10 mg/mL or ~34 mM).
-
Cap the vial tightly and vortex thoroughly until all the solid is dissolved. If needed, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Prepare Aqueous Reaction Buffer:
-
Prepare your desired volume of aqueous reaction buffer in a conical tube or beaker.
-
Place the tube/beaker on a vortex mixer set to a medium-high speed or use a magnetic stir bar.
-
-
Create the Final Working Solution:
-
While the aqueous buffer is vortexing, use a pipette to slowly add the required volume of the organic stock solution dropwise into the center of the vortex.
-
Continue vortexing for an additional 30-60 seconds after the addition is complete to ensure the solution is homogeneous.
-
The final working solution is now ready for immediate use in your experiment. Do not store the diluted aqueous solution, as the ester group is prone to hydrolysis.
-
Visual Guides
The following diagrams illustrate key workflows and concepts for handling (2E)-TCO-PNB ester.
Caption: A workflow for troubleshooting precipitation of (2E)-TCO-PNB ester.
Caption: The recommended co-solvent strategy for dissolving (2E)-TCO-PNB ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2E)-TCO-PNB ester () for sale [vulcanchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. TCO-PNB ester, 95% - CD BioSciences [celluars.com]
Troubleshooting low yield in (2E)-TCO-PNB ester conjugation
Welcome to the technical support center for (2E)-TCO-PNB ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of (2E)-TCO-PNB ester in their experiments.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common challenge encountered during the conjugation of (2E)-TCO-PNB ester to amine-containing molecules. This guide provides a systematic approach to identifying and resolving the potential causes.
Problem 1: Unexpectedly Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inappropriate Solvent System | (2E)-TCO-PNB ester is not recommended for reactions in aqueous buffers due to the high rate of hydrolysis of the p-nitrophenyl (PNB) ester, which competes with the desired aminolysis reaction.[1] For optimal yield, perform the conjugation in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). |
| Degradation of (2E)-TCO-PNB Ester | The trans-cyclooctene (TCO) moiety is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer, especially with prolonged storage or exposure to certain conditions.[2] Always use freshly prepared solutions of the ester. Store the solid reagent at -20°C or lower, desiccated, and protected from light. |
| Suboptimal Molar Ratio of Reactants | An insufficient molar excess of the (2E)-TCO-PNB ester can lead to incomplete conversion of the amine-containing substrate. A typical starting point is to use a 1.5 to 5-fold molar excess of the ester. The optimal ratio should be determined empirically for each specific reaction. |
| Low Nucleophilicity of the Amine | The rate of reaction is dependent on the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines. Steric hindrance around the amine group can also significantly decrease the reaction rate. If the amine is sterically hindered or weakly nucleophilic, consider increasing the reaction time and/or temperature. |
| Presence of Moisture in the Reaction | Water will hydrolyze the PNB ester, reducing the amount of reagent available for conjugation. Ensure that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Problem 2: Presence of Multiple Products or Impurities
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Side Reactions of the TCO Moiety | The strained trans-cyclooctene ring can be susceptible to side reactions under certain conditions. Avoid harsh reaction conditions, such as very high temperatures or the presence of strong acids or bases, unless specifically required for the reaction. |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, the crude product will be a mixture of starting material and the desired conjugate. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. |
| Inefficient Purification | Inadequate purification can lead to the co-elution of impurities with the final product. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for purifying TCO-conjugated small molecules and peptides.[3][4][5][6] Optimize the HPLC method (e.g., gradient, column chemistry) to achieve baseline separation of the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield low when using an aqueous buffer?
A1: (2E)-TCO-PNB ester is generally not recommended for use in aqueous buffers. The p-nitrophenyl ester is highly susceptible to hydrolysis in the presence of water, which directly competes with the desired reaction with the amine. This leads to a significant reduction in the amount of active ester available for conjugation and consequently, a low yield of the desired product. For reactions involving biomolecules that require aqueous conditions, a more water-soluble and hydrolysis-resistant TCO-NHS ester with a PEG spacer is a better alternative.[7]
Q2: How can I improve the solubility of my amine-containing molecule in an organic solvent?
A2: If your amine-containing substrate has poor solubility in DMF or DMSO, you could try a co-solvent system. However, ensure the co-solvent is also aprotic and anhydrous. Alternatively, if your molecule has acidic or basic functional groups, you may be able to improve its solubility by converting it to a salt form that is more soluble in the chosen organic solvent.
Q3: What is the optimal temperature and reaction time for the conjugation?
A3: The optimal temperature and reaction time will depend on the specific reactivity of your amine. For many primary amines, the reaction proceeds efficiently at room temperature within a few hours to overnight. If you are working with a less nucleophilic or sterically hindered amine, you may need to increase the temperature (e.g., to 40-50°C) and/or extend the reaction time. It is highly recommended to monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion and avoid potential degradation from prolonged reaction times.
Q4: How can I confirm that the TCO group is still intact after conjugation?
A4: The integrity of the TCO group can be confirmed using Proton NMR (¹H NMR) spectroscopy. The protons on the trans-double bond of the TCO ring have a characteristic chemical shift. You can also perform a functional assay by reacting a small aliquot of your purified conjugate with a tetrazine-functionalized fluorescent dye. A successful reaction, often observable by a color change and confirmable by LC-MS, indicates the presence of a reactive TCO moiety.
Q5: What is the best method to purify my TCO-conjugated product?
A5: For small molecules and peptides, reverse-phase HPLC is the most effective purification method.[3][4][5][6] It allows for the separation of the desired conjugate from unreacted starting materials and any byproducts based on hydrophobicity. A C18 column is a common choice for the stationary phase, with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).
Experimental Protocols
Protocol 1: General Procedure for (2E)-TCO-PNB Ester Conjugation to an Amine-Containing Small Molecule in DMF
This protocol provides a general guideline for the conjugation of (2E)-TCO-PNB ester to a primary amine-containing small molecule in an organic solvent.
Materials:
-
Amine-containing small molecule
-
(2E)-TCO-PNB ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial with a septum)
-
Magnetic stirrer and stir bar
-
TLC plates and appropriate developing solvent system
-
LC-MS for reaction monitoring and product confirmation
Procedure:
-
Preparation: Dry the reaction vessel and stir bar in an oven and allow to cool to room temperature under a stream of inert gas.
-
Dissolution of Amine: Dissolve the amine-containing small molecule in anhydrous DMF in the reaction vessel. If the amine is in a salt form (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like TEA or DIPEA to liberate the free amine.
-
Addition of (2E)-TCO-PNB Ester: In a separate vial, dissolve 1.5 to 3.0 equivalents of (2E)-TCO-PNB ester in a minimal amount of anhydrous DMF.
-
Reaction Initiation: Slowly add the (2E)-TCO-PNB ester solution to the stirred solution of the amine under an inert atmosphere.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) until the starting amine is consumed or no further product formation is observed.
-
Work-up and Purification: Once the reaction is complete, the crude reaction mixture can be purified directly by preparative RP-HPLC. Alternatively, the solvent can be removed under reduced pressure, and the residue can be reconstituted in a suitable solvent for purification.
Protocol 2: Purification of a TCO-Conjugated Peptide by Reverse-Phase HPLC
This protocol outlines a general procedure for the purification of a TCO-conjugated peptide.
Materials and Equipment:
-
Crude TCO-conjugated peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Preparative C18 RP-HPLC column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Method Setup:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Column: Preparative C18 column
-
Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection Wavelength: 220 nm and 280 nm.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
-
Purification: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample onto the column. Run the gradient and collect fractions corresponding to the major peaks detected by the UV detector.
-
Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to identify the fraction(s) containing the desired TCO-conjugated peptide with the correct mass.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified peptide as a solid.
Visualizations
Caption: Experimental workflow for (2E)-TCO-PNB ester conjugation.
Caption: Troubleshooting flowchart for low yield in conjugation.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
Preventing hydrolysis of (2E)-TCO-PNB ester during labeling
Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of (2E)-TCO-PNB ester in labeling experiments, with a primary focus on preventing its hydrolysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Preventing Hydrolysis of (2E)-TCO-PNB Ester
This guide addresses common issues related to the hydrolysis of (2E)-TCO-PNB ester during the labeling of amine-containing molecules.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolysis of the PNB ester: The p-nitrophenyl (PNB) ester is moisture-sensitive and can hydrolyze, especially in aqueous solutions, rendering it inactive for amine conjugation.[1] | - Use Anhydrous Solvents: Prepare stock solutions of (2E)-TCO-PNB ester in anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] Ensure solvents are of high purity and stored under dry conditions. - Minimize Water Content: If the amine-containing molecule is in an aqueous buffer, minimize the amount of water in the final reaction mixture. Consider performing the reaction in a mixed-solvent system. - Freshly Prepared Solutions: Prepare the (2E)-TCO-PNB ester solution immediately before use to minimize its exposure to atmospheric moisture.[3] |
| Suboptimal pH: The reaction of PNB esters with primary amines is pH-dependent. While alkaline conditions favor the deprotonation of amines, increasing their nucleophilicity, high pH also significantly accelerates ester hydrolysis. | - Optimize Reaction pH: If an aqueous buffer is necessary, perform the labeling reaction at a slightly acidic to neutral pH (pH 6.0-7.5) to slow down the rate of hydrolysis. Note that this may also slow down the desired labeling reaction. - Buffer Choice: Use amine-free buffers such as phosphate, HEPES, or MES. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for labeling. | |
| Inconsistent Labeling Results | Variable Water Content: Inconsistent amounts of water in the reaction mixture from batch to batch can lead to variable degrees of (2E)-TCO-PNB ester hydrolysis. | - Standardize Solvent Handling: Use sealed, anhydrous-grade solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. - Control Reaction Setup: Ensure all reaction vessels and equipment are thoroughly dried before use. |
| Degradation of (2E)-TCO-PNB Ester Stock Solution: Prolonged storage of the ester in solution, even in an organic solvent, can lead to degradation if moisture is present. | - Aliquot and Store Properly: For long-term storage, keep the solid (2E)-TCO-PNB ester at -20°C under an inert atmosphere.[4] Once dissolved in an anhydrous solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: Why is my labeling reaction with (2E)-TCO-PNB ester failing in an aqueous buffer?
A1: (2E)-TCO-PNB ester is highly susceptible to hydrolysis in aqueous environments. The PNB ester group reacts with water, leading to the formation of an inactive carboxylic acid and preventing the desired reaction with the amine groups on your target molecule. It is explicitly not recommended for labeling proteins in aqueous buffers due to poor labeling efficiency. For biomolecules in aqueous solutions, consider using a water-soluble alternative like a TCO-PEG-NHS ester.
Q2: What is the optimal solvent for dissolving (2E)-TCO-PNB ester?
A2: Anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended solvents for preparing stock solutions of (2E)-TCO-PNB ester.[2] (2E)-TCO-PNB ester is soluble in DMSO at a concentration of 100 mg/mL.[3] It is crucial to use high-purity, anhydrous grade solvents to minimize hydrolysis.
Q3: Can I perform the labeling reaction in a mixed aqueous-organic solvent system?
A3: Yes, if your amine-containing molecule is not soluble in purely organic solvents, a mixed-solvent system can be a viable compromise. The goal is to maximize the concentration of the organic solvent to reduce the water activity and thus the rate of hydrolysis. You will need to empirically determine the optimal ratio of organic solvent to aqueous buffer that maintains the solubility and stability of your target molecule while minimizing ester hydrolysis.
Q4: How does pH affect the stability of the (2E)-TCO-PNB ester?
A4: The rate of hydrolysis of active esters like PNB esters is significantly influenced by pH. Hydrolysis is accelerated at higher pH values (alkaline conditions). While a pH range of 7-9 is often optimal for the reaction with primary amines, this also increases the rate of the competing hydrolysis reaction. Therefore, a compromise at a near-neutral pH (e.g., pH 7.0-7.5) is often employed to balance the aminolysis and hydrolysis rates.
Q5: How can I monitor the hydrolysis of my (2E)-TCO-PNB ester stock solution?
A5: The hydrolysis of p-nitrophenyl esters releases p-nitrophenol, which is a chromophore that can be detected spectrophotometrically.[5] You can monitor the increase in absorbance at around 400-413 nm in a basic solution to assess the extent of hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Labeling Amines with (2E)-TCO-PNB Ester in an Aprotic Solvent
This protocol is suitable for labeling small molecules or other substrates that are soluble in anhydrous organic solvents.
Materials:
-
(2E)-TCO-PNB ester
-
Amine-containing molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Reaction vessel (thoroughly dried)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation of Reactants:
-
Under an inert atmosphere, dissolve the amine-containing molecule in anhydrous DMSO or DMF to the desired concentration.
-
In a separate, dry vial, prepare a stock solution of (2E)-TCO-PNB ester in anhydrous DMSO or DMF. It is recommended to prepare this solution fresh for each experiment.
-
-
Reaction Setup:
-
To the solution of the amine-containing molecule, add the tertiary amine base (e.g., 1.5-2.0 equivalents relative to the amine).
-
Add the desired molar excess of the (2E)-TCO-PNB ester solution to the reaction mixture.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
-
Quenching and Purification:
-
Once the reaction is complete, the excess (2E)-TCO-PNB ester can be quenched by adding a small amount of an amine-containing quenching agent (e.g., Tris buffer), if compatible with the downstream application.
-
Purify the labeled product using standard chromatographic techniques (e.g., HPLC, column chromatography).
-
Protocol 2: Conceptual Workflow for Labeling in a Mixed-Solvent System
This protocol outlines a general strategy for labeling biomolecules that require some level of an aqueous environment. Optimization of the solvent ratio and reaction conditions is critical for success.
Materials:
-
(2E)-TCO-PNB ester
-
Amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction vessel (thoroughly dried)
Procedure:
-
Preparation of (2E)-TCO-PNB Ester:
-
Allow the vial of solid (2E)-TCO-PNB ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution of (2E)-TCO-PNB ester in anhydrous DMSO or DMF immediately before use.
-
-
Reaction Setup:
-
To the solution of the amine-containing biomolecule, slowly add the desired volume of anhydrous DMSO or DMF to achieve the target organic solvent percentage. The final concentration of the organic solvent should be as high as possible without causing precipitation or denaturation of the biomolecule.
-
Add the calculated amount of the (2E)-TCO-PNB ester stock solution to the mixed-solvent reaction mixture. The volume of the ester stock solution should be minimal to avoid significantly altering the final solvent ratio.
-
-
Reaction Conditions:
-
Incubate the reaction at a controlled temperature (e.g., 4°C to room temperature) with gentle mixing.
-
The reaction time will need to be optimized.
-
-
Purification:
-
Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a suitable method such as size exclusion chromatography (e.g., desalting column) or dialysis.
-
Visualizations
Caption: Competing reactions of (2E)-TCO-PNB ester with a primary amine and water.
Caption: General experimental workflow for labeling with (2E)-TCO-PNB ester.
References
Technical Support Center: Optimizing (2E)-TCO-PNB Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for efficient (2E)-TCO-PNB ester reactions. The following troubleshooting guides and FAQs address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting (2E)-TCO-PNB ester with a primary amine on a biomolecule?
A1: The optimal pH for the reaction of the p-nitrophenyl (PNB) ester group with a primary amine (e.g., the side chain of a lysine residue) is a balance between maximizing the amine's nucleophilicity and minimizing the hydrolysis of the ester. Generally, a pH range of 7.5 to 8.5 is recommended as a starting point. Studies on similar p-nitrophenyl esters with lysine indicate an optimal pH around 9.65, with the reaction proceeding within a pH range of 7.0-10.0.[1][2] However, the rate of hydrolysis of the ester also increases significantly at higher pH.[3]
Q2: Why is an amine-free buffer necessary for the reaction?
A2: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the (2E)-TCO-PNB ester. This will lead to a lower conjugation efficiency and the formation of unwanted side products. It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers for the reaction.
Q3: What is the primary competing reaction, and how does pH influence it?
A3: The primary competing reaction is the hydrolysis of the PNB ester, which results in an inactive carboxylic acid and renders the (2E)-TCO molecule incapable of reacting with the target amine. The rate of this hydrolysis reaction increases with pH.[3] Therefore, while a higher pH increases the reactivity of the target amine, it also accelerates the inactivation of the ester.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be indirectly monitored by measuring the release of p-nitrophenol, a byproduct of the reaction, which has a characteristic absorbance at approximately 400-410 nm.[4][5] Alternatively, the degree of labeling on the biomolecule can be determined after the reaction and purification using techniques such as mass spectrometry or by reacting the conjugated TCO group with a fluorescently-labeled tetrazine and measuring the fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Hydrolysis of (2E)-TCO-PNB ester: The ester is sensitive to moisture and high pH. | - Allow the reagent to warm to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Optimize the reaction pH. While a higher pH increases amine reactivity, it also accelerates hydrolysis. Try a lower pH within the recommended range (e.g., 7.5). - Reduce the reaction time. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule. | - Perform a buffer exchange of your biomolecule into an amine-free buffer such as PBS, HEPES, or borate buffer before the reaction. | |
| Sub-optimal pH: The pH is too low, resulting in protonated and non-nucleophilic primary amines on the target molecule. | - Increase the pH of the reaction buffer. A pH range of 7.5-8.5 is a good starting point. For some proteins, a pH up to 9.0 might be necessary, but be mindful of increased hydrolysis. | |
| Protein Aggregation | High degree of labeling: Excessive modification of the protein surface can lead to aggregation. | - Reduce the molar excess of the (2E)-TCO-PNB ester used in the reaction. - Decrease the reaction time to limit the extent of labeling. |
| Unfavorable buffer conditions: The pH or ionic strength of the buffer may be promoting aggregation. | - Optimize the buffer composition. Ensure the pH is suitable for both the reaction and the stability of your protein. | |
| Inconsistent Results | Variability in reagent activity: The (2E)-TCO-PNB ester may have degraded due to improper storage or handling. | - Store the reagent desiccated at -20°C. - Prepare fresh stock solutions for each experiment and discard any unused solution. |
| Inaccurate pH of the reaction buffer: The actual pH of the buffer may differ from the intended pH. | - Calibrate the pH meter before preparing the buffer. - Verify the pH of the final reaction mixture. |
Data on pH Influence on PNB/NHS Ester Reactions
The following table summarizes the general effects of pH on the key reactions involved when using (2E)-TCO-PNB ester for bioconjugation. Note that the optimal conditions can vary depending on the specific biomolecule and reaction conditions.
| pH Range | Rate of Aminolysis (Conjugation) | Rate of Hydrolysis (Inactivation) | General Recommendation |
| < 7.0 | Slow | Slow | Not recommended. The majority of primary amines are protonated and non-nucleophilic. |
| 7.0 - 7.5 | Moderate | Moderate | A reasonable starting point, especially if the biomolecule is sensitive to higher pH. The lower rate of hydrolysis can be advantageous for longer reaction times. |
| 7.5 - 8.5 | Fast | Fast | Optimal range for most applications. Provides a good balance between efficient conjugation and manageable hydrolysis. |
| > 8.5 | Very Fast | Very Fast | Can be attempted for short reaction times if higher efficiency is needed, but the risk of significant ester hydrolysis is high. The half-life of similar NHS esters can be as low as 10 minutes at pH 8.6.[3] |
Experimental Protocols
Protocol: Labeling of an Antibody with (2E)-TCO-PNB Ester
This protocol provides a general guideline for the conjugation of (2E)-TCO-PNB ester to the lysine residues of an antibody.
1. Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 1-10 mg/mL.
-
(2E)-TCO-PNB ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting columns for buffer exchange and purification.
2. Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the desired reaction buffer (e.g., PBS, pH 8.0). Ensure the buffer is free of primary amines.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
(2E)-TCO-PNB Ester Stock Solution Preparation:
-
Allow the vial of (2E)-TCO-PNB ester to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the TCO-labeled antibody using a protein concentration assay (e.g., A280 measurement).
-
The degree of labeling can be determined by reacting the TCO-labeled antibody with a molar excess of a tetrazine-fluorophore conjugate and measuring the absorbance of the protein and the fluorophore.
-
Visualizations
References
- 1. "The reaction of p-nitrophenyl acetate with lysine hydrochloride and po" by Emmanuel Plange Matteer [digitalcommons.njit.edu]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Side reactions to consider with (2E)-TCO-PNB ester
Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (2E)-TCO-PNB ester and what is it used for?
(2E)-TCO-PNB ester is a bifunctional chemical tool used in bioconjugation and click chemistry. It contains two key reactive groups:
-
A trans-cyclooctene (TCO) group, which rapidly and specifically reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is notable for its exceptionally fast kinetics and biocompatibility.[1][2]
-
A p-nitrophenyl (PNB) ester , which is an amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues in proteins.[3][4]
It is commonly used as a linker to modify amine-containing molecules, preparing them for subsequent conjugation to tetrazine-labeled molecules.[4][5]
Q2: What are the main side reactions to be aware of when using (2E)-TCO-PNB ester?
The two primary side reactions to consider are:
-
Hydrolysis of the PNB ester: The PNB ester is susceptible to hydrolysis in aqueous solutions, which will convert the ester to a carboxylic acid. This hydrolyzed form will no longer be reactive with amines.
-
Isomerization of the TCO ring: The strained trans-conformation of the cyclooctene ring can isomerize to the more stable but significantly less reactive cis-cyclooctene (CCO).[6] This isomerization will result in a loss of reactivity towards tetrazines.
Q3: How should I store (2E)-TCO-PNB ester?
To minimize degradation, (2E)-TCO-PNB ester should be stored under specific conditions. The half-life of TCO is short, and it is not recommended for long-term storage.[6]
| Storage Format | Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| In solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data summarized from MedChemExpress and BroadPharm.[5][6][7]
Always allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.[8]
Q4: What are the optimal reaction conditions for labeling with (2E)-TCO-PNB ester?
The labeling of primary amines with PNB esters is pH-dependent. The reaction should be performed in an amine-free buffer at a pH between 7.2 and 9.0.[1][8] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[8] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the PNB ester.[8]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments with (2E)-TCO-PNB ester.
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling of amine-containing molecule | Hydrolysis of PNB ester: The reagent was exposed to moisture or stored improperly. | - Allow the vial to warm to room temperature before opening.[8]- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8]- Use freshly prepared or properly stored reagent. |
| Competing amines in buffer: Use of buffers like Tris or glycine. | - Buffer exchange your sample into an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-9.0.[1][8] | |
| Suboptimal pH: The reaction pH is too low. | - Ensure the reaction buffer pH is between 7.2 and 9.0 for efficient amine labeling.[8] | |
| Low or no TCO-tetrazine ligation | Isomerization of TCO to CCO: The TCO ring has lost its reactive trans-conformation. | - Use freshly prepared TCO-labeled molecules for the ligation step.- Avoid prolonged storage of the TCO-labeled molecule.[6] |
| Degradation of tetrazine: The tetrazine reaction partner is unstable. | - Use freshly prepared or properly stored tetrazine solutions. Some tetrazines are sensitive to aqueous media.[9] | |
| Steric hindrance: Bulky molecules are preventing the TCO and tetrazine from reacting. | - Consider introducing a flexible spacer, such as PEG, to improve accessibility.[1][9] | |
| Precipitation of reactants | Poor solubility: The labeled molecule or reagent is not soluble in the reaction buffer. | - Incorporate PEG linkers to enhance aqueous solubility.[1][9]- A small amount of a compatible organic co-solvent (e.g., DMSO) can be added, but its effect on your system should be verified.[9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with (2E)-TCO-PNB Ester
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.
-
Protein Preparation: If your protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the prepared reaction buffer. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of (2E)-TCO-PNB ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to your protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and byproducts using a desalting column or dialysis.
-
Confirmation: Confirm labeling using appropriate analytical techniques (e.g., mass spectrometry).
Protocol 2: TCO-Tetrazine Ligation
-
Reactant Preparation: Prepare your TCO-labeled molecule (from Protocol 1) and your tetrazine-labeled molecule in a compatible buffer (e.g., PBS).
-
Ligation Reaction: Add the tetrazine-containing sample to the TCO-containing sample. A 1.5- to 2-fold molar excess of the tetrazine reagent is often recommended to drive the reaction to completion.[9]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 37°C.[1]
-
Analysis: Monitor the reaction progress using techniques such as UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance) or LC-MS.
-
Purification (Optional): If necessary, purify the final conjugate using size-exclusion chromatography or other appropriate methods.
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO-PNB ester, 90% - CD BioSciences [celluars.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Common mistakes to avoid when using (2E)-TCO-PNB ester
Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (2E)-TCO-PNB ester and what are its primary applications?
(2E)-TCO-PNB ester is a dual-functional molecule used in bioconjugation and chemical biology.[1][2] It contains two key reactive groups:
-
A p-nitrophenyl (PNB) ester : This group reacts with primary amines, such as the lysine residues found on the surface of proteins and antibodies, to form stable amide bonds.[3][4]
-
A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-functionalized molecules via a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is very fast and specific, allowing for the efficient coupling of molecules in complex biological environments.[5]
Its primary application is as a linker to introduce the TCO moiety onto amine-containing molecules, which can then be "clicked" with a tetrazine-modified partner. This is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for fluorescently labeling biomolecules.[1][6][7]
Q2: What are the recommended storage and handling conditions for (2E)-TCO-PNB ester?
Proper storage and handling are crucial to maintain the reactivity of (2E)-TCO-PNB ester.
| Condition | Recommendation | Rationale |
| Storage Temperature | Store the solid powder at -20°C.[3][4][8] | Minimizes degradation of the reactive PNB ester and isomerization of the TCO group. |
| Storage Atmosphere | Store in a desiccated environment under an inert atmosphere.[9] | The PNB ester is sensitive to moisture, which can cause hydrolysis.[10] |
| In Solvent | Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use.[8][10] For short-term storage of solutions, -20°C for up to a month or -80°C for up to six months is recommended.[1] | The ester is more prone to hydrolysis when in solution. The TCO group can also isomerize to the less reactive cis-cyclooctene (CCO) form over time.[3][4] |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of moisture from the air onto the cold powder, which can lead to hydrolysis.[9][10] |
Q3: Which buffers are compatible with the amine labeling reaction using (2E)-TCO-PNB ester?
The choice of buffer is critical for a successful reaction with primary amines.
-
Recommended Buffers : Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[9]
-
Incompatible Buffers : Avoid buffers containing primary amines, such as Tris or glycine.[2][10] These will compete with your target molecule for reaction with the PNB ester, leading to significantly lower labeling efficiency.
Q4: What is the optimal pH for the reaction of (2E)-TCO-PNB ester with primary amines?
The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.
-
Below pH 7.2 : The reaction rate will be slower as the primary amines on the protein will be protonated and therefore less nucleophilic.
-
Above pH 8.5 : The rate of hydrolysis of the PNB ester increases significantly, which will compete with the desired labeling reaction and reduce efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the use of (2E)-TCO-PNB ester.
Issue 1: Low or No Labeling of the Amine-Containing Molecule
| Potential Cause | Recommended Solution |
| Hydrolysis of the PNB ester | Ensure the (2E)-TCO-PNB ester is stored correctly under desiccated conditions.[9] Always allow the vial to warm to room temperature before opening.[9][10] Prepare stock solutions in high-quality anhydrous DMSO or DMF immediately before use.[10] |
| Presence of primary amines in the buffer | Perform a buffer exchange of your protein or molecule of interest into an amine-free buffer (e.g., PBS) prior to the reaction.[9] |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. |
| Insufficient molar excess of (2E)-TCO-PNB ester | Increase the molar excess of the (2E)-TCO-PNB ester in the reaction. A 10- to 20-fold molar excess is a common starting point for protein labeling, but this may need to be optimized for your specific molecule.[9][10] |
| Low protein/molecule concentration | Increase the concentration of your protein to at least 1-2 mg/mL.[10] More dilute solutions can favor the competing hydrolysis reaction. |
Issue 2: Low Yield in the Subsequent TCO-Tetrazine Click Reaction
| Potential Cause | Recommended Solution |
| Isomerization of the TCO group | The TCO group can isomerize to the unreactive cis-cyclooctene (CCO) over time, especially with prolonged storage or exposure to light.[3][4] Use freshly prepared TCO-labeled molecules for the best results. |
| Incorrect stoichiometry | For the click reaction, a slight molar excess (e.g., 1.1 to 1.5-fold) of the tetrazine-functionalized molecule over the TCO-labeled molecule is often recommended to drive the reaction to completion.[10][11] |
| Steric hindrance | The accessibility of the TCO group on your labeled molecule can affect the reaction rate. If possible, consider using a variant of the TCO-ester with a PEG spacer to increase the distance between the TCO group and the molecule.[10] |
Issue 3: Protein Aggregation or Precipitation During/After Labeling
| Potential Cause | Recommended Solution |
| High degree of labeling | A high number of attached hydrophobic TCO groups can lead to protein aggregation.[9] Reduce the molar excess of (2E)-TCO-PNB ester used in the labeling reaction or decrease the reaction time.[9] |
| Unfavorable buffer conditions | Optimize the buffer pH and ionic strength for your specific protein to ensure its stability throughout the labeling and purification process.[9] |
| Solubility of (2E)-TCO-PNB ester | (2E)-TCO-PNB ester has poor water solubility.[12] When adding the stock solution (in DMSO/DMF) to your aqueous protein solution, add it slowly with gentle vortexing to avoid precipitating the reagent. Ensure the final concentration of the organic solvent is not detrimental to your protein's stability. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with (2E)-TCO-PNB Ester
-
Protein Preparation :
-
Prepare (2E)-TCO-PNB Ester Stock Solution :
-
Allow the vial of (2E)-TCO-PNB ester to warm to room temperature.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[10]
-
-
Labeling Reaction :
-
Quench Reaction (Optional) :
-
Purification :
Protocol 2: General Procedure for TCO-Tetrazine Click Reaction
-
Prepare Reactants :
-
Have your purified TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare your tetrazine-functionalized molecule in a compatible solvent.
-
-
Click Reaction :
-
Purification :
-
If necessary, purify the final conjugate to remove any unreacted tetrazine molecule using size-exclusion chromatography.[11]
-
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using (2E)-TCO-PNB ester.
Caption: Troubleshooting logic for low labeling efficiency with (2E)-TCO-PNB ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. furthlab.xyz [furthlab.xyz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
Impact of excess (2E)-TCO-PNB ester on conjugation efficiency
Welcome to the technical support center for bioconjugation applications using (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your experiments involving this amine-reactive trans-cyclooctene (TCO) reagent.
Frequently Asked Questions (FAQs)
Q1: What is (2E)-TCO-PNB ester and how does it work?
A1: (2E)-TCO-PNB ester is an amine-reactive molecule used in a two-step bioconjugation process.[1][2]
-
Step 1 (Amine Modification): The p-nitrophenyl (PNB) ester group reacts with primary amines (e.g., the side chain of lysine residues on a protein) to form a stable amide bond. This step attaches the TCO group to your molecule of interest.
-
Step 2 (Bioorthogonal Ligation): The trans-cyclooctene (TCO) group then reacts with a tetrazine-modified molecule via an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently under mild, biological conditions without interfering with native cellular processes.[4]
Q2: Why is using an excess of (2E)-TCO-PNB ester important for the initial labeling step?
A2: Using a molar excess of the TCO-PNB ester is crucial to drive the labeling reaction to completion and achieve a desired degree of labeling (DOL). The PNB ester is susceptible to hydrolysis in aqueous buffers, a competing reaction that reduces labeling efficiency.[5][6] A higher molar excess ensures that enough active reagent is available to react with the target amines before it hydrolyzes.[7]
Q3: What is the recommended molar excess of (2E)-TCO-PNB ester to use?
A3: The optimal molar excess is empirical and depends on several factors, including the concentration of your protein or molecule.[7][8] For many protein labeling reactions, a starting point of 10- to 20-fold molar excess is recommended, particularly for protein concentrations below 5 mg/mL.[4][8][9]
Q4: What are the consequences of using too much or too little TCO-PNB ester?
A4:
-
Too Little Excess: Insufficient excess can lead to a low degree of labeling (DOL), resulting in a low yield of the final conjugate and potentially insufficient signal in downstream applications.[7]
-
Too Much Excess: While necessary to overcome hydrolysis, an extremely high excess can lead to over-labeling. This may cause protein aggregation, loss of biological activity, or altered solubility.[7] It also makes the removal of unreacted reagent more challenging.
Q5: The PNB ester seems less common than the NHS ester. Are there any differences?
A5: Both PNB and N-hydroxysuccinimide (NHS) esters are used for amine labeling. While NHS esters are more widely used, some studies suggest that alternative esters like tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters offer greater stability against hydrolysis in aqueous solutions compared to NHS esters.[10][11] PNB esters are also known to be susceptible to hydrolysis.[12] For labeling in aqueous buffers, PEGylated TCO-NHS esters are often recommended over TCO-PNB ester due to solubility and efficiency concerns.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process involving (2E)-TCO-PNB ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling with TCO-PNB Ester | Hydrolysis of PNB ester: The reagent is moisture-sensitive and can be inactivated by hydrolysis, which is accelerated at higher pH. | • Allow the TCO-PNB ester vial to equilibrate to room temperature before opening to prevent condensation.[8]• Prepare stock solutions in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[4]• Perform the reaction promptly after adding the ester to the aqueous buffer. |
| Reactive amines in buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the TCO-PNB ester. | • Ensure your reaction buffer is free of primary amines. Use buffers like PBS, HEPES, or borate.[14] | |
| Suboptimal pH: The reaction of active esters with primary amines is pH-dependent. At low pH, amines are protonated and unreactive. | • Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5 for optimal results.[7][14] | |
| Insufficient molar excess: The ratio of ester to target molecule is too low, especially with dilute protein solutions. | • Increase the molar excess of the TCO-PNB ester. For protein concentrations < 5 mg/mL, a 20- to 50-fold excess may be necessary.[15][16] | |
| Low Yield in Final TCO-Tetrazine Conjugation | Low DOL from the first step: The initial TCO labeling was inefficient. | • Troubleshoot the initial labeling step using the points above. Confirm the DOL before proceeding. |
| Incorrect stoichiometry: The molar ratio of TCO-labeled molecule to tetrazine-labeled molecule is not optimal. | • Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine component is often recommended to drive the reaction.[4][17] | |
| Steric hindrance: The TCO and tetrazine moieties are attached to bulky molecules, preventing them from reacting efficiently. | • Consider using a TCO reagent with a longer, flexible spacer (e.g., PEG) to improve accessibility.[4] | |
| Precipitation of Protein/Molecule | Over-labeling: A high degree of labeling can alter the protein's properties and lead to aggregation. | • Reduce the molar excess of the TCO-PNB ester or decrease the reaction time.[7] |
| Poor solubility of TCO reagent: TCO is hydrophobic, and adding too many TCO groups can decrease the solubility of the labeled protein. | • Use a TCO reagent that incorporates a hydrophilic PEG spacer to improve water solubility.[4][6] | |
| Unfavorable buffer conditions: Buffer pH or ionic strength may be close to the isoelectric point of the labeled protein. | • Optimize the buffer composition. Consider adding stabilizing excipients. |
Impact of Molar Excess on Labeling Efficiency
Optimizing the molar excess of the TCO-PNB ester is a critical parameter that directly influences the degree of labeling (DOL). The relationship is not always linear and should be determined empirically for each specific protein and application.
| Molar Excess of TCO-PNB Ester | Expected Outcome | Considerations |
| Low (1-5 fold) | Low Degree of Labeling (DOL) | May be insufficient to overcome hydrolysis, leading to low yields. Suitable only for highly concentrated protein solutions or when minimal labeling is desired. |
| Moderate (5-20 fold) | Optimal DOL for many applications | A good starting range for most proteins at standard concentrations (1-5 mg/mL).[8] Balances efficient labeling with a manageable risk of protein inactivation or precipitation. |
| High (>20 fold) | High DOL | Often necessary for dilute protein solutions (<1 mg/mL) to ensure the reaction proceeds efficiently.[16] Increases the risk of over-labeling, aggregation, and loss of biological activity.[7] Requires robust purification to remove excess unreacted reagent. |
Experimental Protocols & Visualizations
Protocol: Two-Step Protein Conjugation
This protocol outlines the general procedure for labeling a protein with (2E)-TCO-PNB ester and subsequently conjugating it to a tetrazine-modified molecule.
Part 1: Labeling Protein with (2E)-TCO-PNB Ester
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., 1x PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing Tris or glycine, remove it via desalting column or dialysis.[4]
-
Prepare TCO Stock Solution: Immediately before use, allow the vial of (2E)-TCO-PNB ester to warm to room temperature. Dissolve it in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Labeling Reaction: Add the desired molar excess (e.g., 20-fold) of the TCO stock solution to the protein solution while gently vortexing.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the excess, unreacted TCO-PNB ester using a desalting column (e.g., Zeba™ Spin) or dialysis. The TCO-labeled protein is now ready for the next step.
Part 2: TCO-Tetrazine Ligation
-
Reactant Preparation: The purified TCO-labeled protein is ready for conjugation. Prepare the tetrazine-functionalized molecule in a compatible buffer.
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-modified molecule. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is often recommended.[4][17]
-
Incubation: The reaction is typically very fast. Incubate at room temperature for 30-60 minutes.[17]
-
Final Purification: If necessary, purify the final conjugate to remove any unreacted materials using an appropriate method such as size-exclusion chromatography (SEC).
Diagrams
Caption: Workflow for two-step protein conjugation via TCO-PNB ester labeling and tetrazine ligation.
Caption: Troubleshooting logic for diagnosing low yield in TCO-tetrazine conjugation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating (2E)-TCO-PNB Ester Conjugation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the validation of covalent linkages is a critical step to ensure the integrity and functionality of the final product. This guide provides a comprehensive comparison of (2E)-TCO-PNB ester with traditional amine-reactive reagents, focusing on mass spectrometry as the primary validation tool. Detailed experimental protocols and supporting data are presented to facilitate the adoption of this advanced conjugation methodology.
The (2E)-TCO-PNB ester is an amine-reactive chemical probe that facilitates the introduction of a trans-cyclooctene (TCO) moiety onto biomolecules. This is achieved through the reaction of the p-nitrophenyl (PNB) ester with primary amines, such as the side chain of lysine residues in proteins. The incorporated TCO group can then undergo a rapid and specific bioorthogonal reaction with a tetrazine-functionalized molecule in a copper-free click chemistry reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This two-step approach offers high specificity and efficiency in bioconjugation.
Performance Comparison: (2E)-TCO-PNB Ester vs. Traditional NHS Esters
The selection of an appropriate linker is crucial for successful bioconjugation. The following table provides a comparative overview of the key performance characteristics of (2E)-TCO-PNB ester and a conventional N-hydroxysuccinimide (NHS) ester for the amine-reactive labeling of proteins.
| Feature | (2E)-TCO-PNB Ester | Conventional NHS Ester |
| Reaction Specificity | Primary amines (e.g., lysine side chains, N-terminus) | Primary amines (e.g., lysine side chains, N-terminus) |
| Reaction pH | 7.2 - 9.0 | 7.2 - 8.5 |
| Reaction Speed | Fast | Fast |
| Hydrolytic Stability | Moderate, hydrolysis of the PNB ester is a competing reaction.[3][4] | Low, highly susceptible to hydrolysis in aqueous buffers. |
| Subsequent Reaction | Highly specific and rapid iEDDA reaction with tetrazines.[2] | Not applicable |
| Mass Addition | Predictable and uniform mass shift per modification. | Predictable and uniform mass shift per modification. |
| Validation Method | Mass Spectrometry (ESI-MS, MALDI-TOF) | Mass Spectrometry (ESI-MS, MALDI-TOF), Spectrophotometry |
Experimental Protocols
This section outlines the detailed methodologies for protein conjugation with (2E)-TCO-PNB ester and the subsequent validation of the conjugate using mass spectrometry.
Protocol 1: Protein Conjugation with (2E)-TCO-PNB Ester
This protocol describes the modification of a protein with a TCO group using (2E)-TCO-PNB ester.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, dissolve the (2E)-TCO-PNB ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and the p-nitrophenol byproduct using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Validation of Conjugation by Mass Spectrometry
This protocol details the analysis of the TCO-conjugated protein using electrospray ionization mass spectrometry (ESI-MS) to confirm the covalent modification and determine the degree of labeling.
Materials:
-
Unmodified protein (control)
-
TCO-conjugated protein
-
Mass spectrometer (ESI-TOF or ESI-QTOF)
-
Liquid chromatography system (optional, for online desalting)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Dilute the unmodified and TCO-conjugated protein samples to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water).
-
For online desalting, inject the samples onto a reverse-phase column and elute with a gradient of acetonitrile in 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectra of both the unmodified and conjugated protein in positive ion mode.
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
Compare the mass of the conjugated protein to the unmodified protein. A mass increase corresponding to the mass of the added TCO-moiety confirms successful conjugation. The mass of the added moiety is calculated as the molecular weight of (2E)-TCO-PNB ester minus the molecular weight of the p-nitrophenol leaving group.
-
The degree of labeling (DOL), which is the average number of TCO molecules per protein, can be determined from the mass difference. Multiple peaks in the deconvoluted spectrum of the conjugated protein will represent different populations of the protein with varying numbers of TCO modifications.
-
Calculating the Mass Shift:
The expected mass shift upon conjugation is the mass of the (2E)-TCO- moiety that is covalently attached to the protein. This is calculated by subtracting the mass of the p-nitrophenol leaving group from the mass of the (2E)-TCO-PNB ester reagent.
-
Molecular Weight of (2E)-TCO-PNB ester: 291.30 g/mol [1][5][6][7]
-
Molecular Weight of p-nitrophenol (leaving group): 139.11 g/mol
-
Mass of added (2E)-TCO-moiety: 291.30 - 139.11 = 152.19 g/mol
Therefore, for each successful conjugation event, the mass of the protein is expected to increase by approximately 152.19 Da.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Conclusion
The use of (2E)-TCO-PNB ester provides a robust method for introducing a bioorthogonal TCO handle onto proteins for subsequent specific labeling. Mass spectrometry is an indispensable tool for the validation of this conjugation, offering precise confirmation of the covalent modification and a quantitative measure of the degree of labeling.[8] The protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently employ this advanced bioconjugation strategy in their drug development and research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. TCO-PNB Ester | C15H17NO5 | CID 89836181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TMPL - Education [uab.edu]
A Comparative Guide to the Characterization of (2E)-TCO-PNB Ester Labeled Antibodies by HPLC
For researchers, scientists, and professionals in drug development, the precise characterization of labeled antibodies is critical for ensuring the efficacy, safety, and batch-to-batch consistency of antibody-drug conjugates (ADCs) and other targeted therapeutics. The use of bioorthogonal handles like (2E)-trans-cyclooctenol (TCO) allows for a highly specific, secondary "click" reaction. The (2E)-TCO-PNB ester is an amine-reactive reagent that enables the introduction of the TCO moiety onto an antibody. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) techniques used to characterize these conjugates, with a focus on Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC), and contrasts this labeling strategy with a common alternative.
Mechanism of Action and Labeling Workflow
The (2E)-TCO-PNB ester facilitates a two-step conjugation strategy. Initially, the p-nitrophenyl (PNB) ester reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. This introduces the TCO group onto the antibody. The TCO-labeled antibody can then undergo a rapid and highly specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized payload. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions.
Experimental Protocols
Protocol 1: Antibody Labeling with (2E)-TCO-PNB Ester
This protocol outlines the general steps for conjugating (2E)-TCO-PNB ester to an antibody. Optimization of the molar excess of the TCO linker and reaction time may be necessary for specific antibodies.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH of 8.0-8.5.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Reagent Preparation:
-
Dissolve the (2E)-TCO-PNB ester in an anhydrous organic solvent like Dimethylsulfoxide (DMSO) to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved (2E)-TCO-PNB ester to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.
-
-
Purification:
-
Remove excess, unreacted (2E)-TCO-PNB ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration, exchanging the buffer to a storage-stable buffer (e.g., PBS pH 7.4).
-
Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing technique that separates molecules based on their surface hydrophobicity. It is the gold standard for determining the degree of labeling, often referred to as the drug-to-antibody ratio (DAR) for ADCs.[1][2]
-
Column: A column with a weakly hydrophobic stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt (e.g., 0-100% B over 20-30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
Protocol 3: Characterization by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. It can provide high-resolution separation of antibody fragments (light chain and heavy chain) and is often coupled with mass spectrometry (MS) for detailed characterization.[1][3]
-
Column: A reversed-phase column with a wide-pore stationary phase (e.g., C4, C8).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA).
-
Mobile Phase B: Acetonitrile or isopropanol with an ion-pairing agent (e.g., 0.1% TFA).
-
Gradient: A linear gradient from low organic to high organic concentration.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Often elevated (60-80°C) to improve peak shape.
-
Detection: UV absorbance at 280 nm and/or MS.
Data Presentation and Comparison
The addition of the TCO linker increases the hydrophobicity of the antibody. HIC is particularly effective at resolving antibody species with different numbers of conjugated linkers.
Hydrophobic Interaction Chromatography (HIC) Analysis
In a typical HIC chromatogram of a TCO-labeled antibody, the unlabeled antibody will elute first, followed by species with increasing numbers of TCO moieties, which are more hydrophobic and thus have longer retention times.[2][4]
| Species | Expected Retention Time (Relative) | Description |
| Unlabeled Antibody | Shortest | The most hydrophilic species. |
| Antibody-TCO (1) | Intermediate | Antibody with one TCO linker. |
| Antibody-TCO (2) | Longer | Antibody with two TCO linkers. |
| ... | ... | ... |
| Antibody-TCO (n) | Longest | Antibody with 'n' TCO linkers. |
Table 1: Expected Elution Profile of TCO-Labeled Antibody in HIC-HPLC.
Comparison with Thiol-Maleimide Conjugation
A common alternative to amine-reactive labeling is the conjugation to native or engineered thiol groups (from cysteine residues) using maleimide chemistry.
| Feature | (2E)-TCO-PNB Ester (Amine-Reactive) | Maleimide (Thiol-Reactive) |
| Target Residue | Lysine | Cysteine |
| Stoichiometry | Results in a heterogeneous mixture with a distribution of labels per antibody. | Can be more controlled, especially with engineered cysteines, leading to a more homogeneous product. |
| Expected HIC Profile | A broader distribution of peaks corresponding to different degrees of labeling. | Often a more defined set of peaks (e.g., DAR 2, 4, 8). |
| Stability | Forms a very stable amide bond. | The thiosuccinimide linkage can be subject to retro-Michael reaction, potentially leading to drug shedding.[5] |
| Alternative Chemistries | Other NHS esters, isothiocyanates. | Thiol-ene reaction, next-generation maleimides with improved stability. |
Table 2: Comparison of (2E)-TCO-PNB Ester and Maleimide Labeling Chemistries.
Reversed-Phase HPLC (RP-HPLC) Analysis
For a more detailed analysis, the TCO-labeled antibody can be reduced to separate the light and heavy chains. RP-HPLC can then be used to determine which chains are labeled and to what extent. The addition of a hydrophobic TCO linker will increase the retention time of the modified chain compared to the unmodified chain.
| Sample | Chain | Expected Retention Time (Relative) |
| Unlabeled Antibody (Reduced) | Light Chain | Baseline |
| Heavy Chain | Baseline | |
| TCO-Labeled Antibody (Reduced) | Unlabeled Light Chain | Same as baseline |
| Labeled Light Chain | Longer than baseline | |
| Unlabeled Heavy Chain | Same as baseline | |
| Labeled Heavy Chain | Longer than baseline |
Table 3: Expected Elution Profile of Reduced TCO-Labeled Antibody in RP-HPLC.
Conclusion
The characterization of (2E)-TCO-PNB ester labeled antibodies by HPLC is a crucial step in the development of targeted therapeutics. HIC is the preferred method for analyzing the distribution of TCO moieties on the intact antibody under native conditions, providing a clear picture of the labeling heterogeneity. RP-HPLC, particularly when coupled with mass spectrometry, offers a powerful tool for more in-depth structural characterization at the subunit level.
Compared to alternatives like maleimide chemistry, the use of (2E)-TCO-PNB ester results in a very stable linkage but may lead to a more heterogeneous product profile due to the abundance of lysine residues. The choice of labeling strategy will depend on the specific requirements of the final application, balancing the need for precise stoichiometry with the robustness of the chemical linkage. The HPLC methods described here provide the necessary analytical tools to quantify these critical quality attributes.
References
- 1. Characterization of antibody variants during process development: The tale of incomplete processing of N-terminal secretion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of mAbs molecular variants by analytical hydrophobic interaction chromatography HPLC: overview and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (2E)-TCO-PNB Ester vs. TCO-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals engaged in protein modification, the choice of conjugation chemistry is critical to experimental success. This guide provides an objective comparison of two amine-reactive trans-cyclooctene (TCO) derivatives for protein labeling: the (2E)-TCO-PNB ester and the more conventional TCO-NHS ester. This comparison focuses on their performance, stability, and provides the necessary experimental details to inform your selection.
The functionalization of proteins with TCO moieties is the initial step for their subsequent bioorthogonal ligation with tetrazine-functionalized molecules, a cornerstone of modern bioconjugation techniques. Both (2E)-TCO-PNB ester and TCO-NHS ester are designed to react with primary amines, such as the side chain of lysine residues, to form a stable covalent bond. However, their performance in aqueous environments, crucial for most protein labeling applications, differs significantly.
Data Presentation: Performance Comparison
The selection between (2E)-TCO-PNB ester and TCO-NHS ester hinges on their reactivity and stability in aqueous buffers used for protein labeling. While both possess amine-reactive functionalities, their efficacy under typical bioconjugation conditions is not equivalent.
| Feature | (2E)-TCO-PNB Ester | TCO-NHS Ester | Key Considerations |
| Leaving Group | p-Nitrophenoxide | N-Hydroxysuccinimide | The leaving group influences the reactivity and hydrolysis rate of the ester. |
| Aqueous Labeling Efficiency | Not recommended; reports indicate poor labeling efficiency in aqueous buffers. | High; widely used and validated for efficient protein labeling in aqueous buffers.[1][2] | TCO-NHS esters, particularly with PEG spacers, are the preferred choice for aqueous protein labeling.[3] |
| Hydrolysis Rate | Data for the specific (2E)-TCO-PNB ester is not readily available, but p-nitrophenyl esters are known to be susceptible to hydrolysis. | Prone to hydrolysis, which competes with the amine reaction. The half-life is pH-dependent, decreasing from hours at pH 7 to minutes at pH 8.6.[4] | Hydrolysis of the ester is a critical factor that reduces conjugation efficiency.[4] |
| Reaction pH | Likely similar to NHS esters (pH 7-9) for amine reactivity. | Optimal labeling is typically achieved at pH 7.2-8.5.[5][6][7] | A balance must be struck between amine reactivity (favored at higher pH) and ester hydrolysis (also accelerated at higher pH). |
| Solubility | Typically soluble in organic solvents like DMSO or DMF. | Often available with PEG spacers to enhance water solubility and reduce aggregation of labeled proteins.[3] | PEGylation improves the handling and efficiency of TCO-NHS esters for protein labeling.[3] |
Experimental Protocols
Detailed methodologies for protein labeling are crucial for reproducible results. Below are generalized protocols for using TCO-NHS esters. Due to the reported inefficiency of TCO-PNB esters in aqueous media, a detailed protocol for its use in protein labeling is not provided.
Protocol 1: Protein Labeling with TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety using a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
TCO-NHS ester (with or without PEG spacer)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[3]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired buffer for downstream applications.
Mandatory Visualization
Chemical Structures and Reaction Scheme
Caption: General reaction scheme for protein labeling with TCO-NHS ester and (2E)-TCO-PNB ester.
Experimental Workflow for Protein Labeling
Caption: A generalized workflow for the labeling of proteins with amine-reactive TCO esters.
Conclusion
Based on available information, TCO-NHS esters are the superior choice for labeling proteins in aqueous solutions when compared to (2E)-TCO-PNB esters. The primary reason for this is the reported poor performance of TCO-PNB esters in aqueous labeling reactions, which are standard for most biological applications. While both reagents are susceptible to hydrolysis, TCO-NHS esters are well-established, with extensive literature and protocols supporting their use. The availability of TCO-NHS esters with hydrophilic PEG linkers further enhances their utility by improving solubility and reducing potential steric hindrance.
For researchers aiming for efficient and reliable TCO-functionalization of proteins, TCO-NHS esters, particularly those with PEG spacers, are the recommended reagent. Future studies directly comparing the quantitative performance of these two esters under various conditions would be beneficial to the scientific community.
References
A Comparative Guide to Amine-Reactive TCO Reagents: (2E)-TCO-PNB Ester vs. TCO-NHS Esters
In the rapidly advancing field of bioconjugation, the inverse-electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a powerful tool due to its exceptional kinetics and bioorthogonality.[1] This has led to the development of various TCO reagents capable of reacting with primary amines, such as those on lysine residues in proteins, to introduce the TCO moiety for subsequent "click" reactions. This guide provides a detailed comparison of the (2E)-TCO-PNB ester with other commonly used amine-reactive TCO reagents, namely TCO-N-hydroxysuccinimidyl (NHS) esters and their polyethylene glycol (PEG)-ylated derivatives.
At a Glance: Key Differences and Recommendations
While both p-nitrophenyl (PNB) and N-hydroxysuccinimidyl (NHS) esters are known to react with primary amines, their performance and recommended applications in the context of TCO reagents differ significantly.
| Feature | (2E)-TCO-PNB Ester | TCO-NHS Ester | TCO-PEG-NHS Ester |
| Recommended Application | Modification of amine-containing small molecules in organic media (e.g., PROTAC synthesis).[2][3] | Labeling of proteins and other biomolecules in aqueous buffers. | Labeling of proteins and other biomolecules in aqueous buffers, especially when improved solubility and reduced steric hindrance are desired.[1] |
| Aqueous Bioconjugation | Not recommended due to poor activation of labeled proteins.[4] | Suitable for protein labeling in aqueous buffers.[1] | Highly suitable for protein labeling in aqueous buffers.[1] |
| Leaving Group | p-nitrophenol | N-hydroxysuccinimide | N-hydroxysuccinimide |
| Solubility | Generally soluble in organic solvents like DMSO and DMF.[5] | Soluble in organic solvents; aqueous solubility is limited. | Enhanced aqueous solubility due to the hydrophilic PEG spacer.[1] |
| Steric Hindrance | - | Can present steric hindrance in subsequent ligation reactions. | Minimized steric hindrance due to the flexible PEG spacer.[1] |
Chemical Structures and Reaction Principles
The fundamental difference between these reagents lies in the activated ester group attached to the TCO moiety. This group determines the reagent's reactivity and suitability for different reaction conditions.
Caption: Chemical structures of amine-reactive TCO reagents.
The reaction with a primary amine, such as the epsilon-amino group of a lysine residue, proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing the respective leaving group (p-nitrophenol or NHS).
Caption: General reaction of an amine-reactive TCO reagent with a protein.
Performance Comparison
Reactivity and Stability in Aqueous Buffers
A critical point of differentiation is the suitability of these reagents for bioconjugation in aqueous environments. While TCO-NHS esters are widely used for this purpose, TCO-PNB esters are not recommended for labeling proteins in aqueous buffers.[4] This is attributed to a "poor level of activation of labeled proteins," suggesting that the subsequent TCO-tetrazine ligation may be inefficient.[4]
NHS esters themselves are susceptible to hydrolysis in aqueous buffers, and this rate of hydrolysis increases with pH.[6] The optimal pH for labeling with NHS esters is typically between 7.2 and 8.5.[6] Below this range, the primary amines on the protein are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes significantly faster, reducing labeling efficiency.[7][8] The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6.[6]
Impact of PEG Spacers
The inclusion of a PEG spacer in TCO-NHS esters offers several advantages for protein labeling:
-
Improved Aqueous Solubility: The hydrophilic PEG chain enhances the water solubility of the reagent.[1]
-
Reduced Steric Hindrance: The flexible PEG linker minimizes steric hindrance, potentially leading to a higher degree of labeling and more efficient subsequent ligation with a tetrazine-modified molecule.[1]
-
Reduced Aggregation: PEGylation can help prevent the aggregation of labeled proteins.[1]
Axial vs. Equatorial Isomers
It is also noteworthy that TCO reagents can exist as axial and equatorial diastereomers. Axial TCO derivatives have been reported to exhibit significantly higher reactivity (up to 10-fold) in the iEDDA reaction compared to their equatorial counterparts.[9] However, this increased reactivity is accompanied by a faster rate of cis-trans isomerization to the inactive cyclooctene form.[9]
Experimental Protocols
Protocol for Labeling Proteins with TCO-NHS Ester
This protocol is a general guideline for labeling proteins with TCO-NHS esters and can be adapted for TCO-PEG-NHS esters.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
TCO-NHS Ester or TCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.[1] If the buffer contains primary amines (e.g., Tris or glycine), the protein should be buffer-exchanged into an appropriate buffer.[10]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11] The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[11]
-
Quenching (Optional): To stop the reaction, a quenching buffer like 1 M Tris-HCl, pH 8.0, can be added to a final concentration of 50-100 mM and incubated for 5-15 minutes.[1]
-
Purification: Remove excess, unreacted TCO reagent and byproducts using a desalting column or dialysis.[1] The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.
Caption: Experimental workflow for protein labeling with TCO-NHS ester.
Considerations for (2E)-TCO-PNB Ester
Given that (2E)-TCO-PNB ester is recommended for use in organic media, a typical application would involve reacting it with an amine-containing small molecule in a solvent like DMF or DMSO, potentially with the addition of a non-nucleophilic base to facilitate the reaction. The purification would then depend on the properties of the resulting product, likely involving chromatographic methods.
Conclusion
The choice between (2E)-TCO-PNB ester and TCO-NHS esters is dictated by the intended application. For researchers aiming to label proteins and other biomolecules in aqueous environments for subsequent bioconjugation, TCO-NHS esters, particularly those with a PEG spacer, are the reagents of choice. They offer reliable reactivity with primary amines under biocompatible conditions.
In contrast, (2E)-TCO-PNB ester is better suited for applications in organic synthesis , such as the construction of PROTACs or other complex molecules where an amine-containing component needs to be modified with a TCO group in a non-aqueous setting.[2] The available evidence strongly suggests that (2E)-TCO-PNB ester is not an effective reagent for labeling proteins in aqueous buffers. Researchers should carefully consider the nature of their target molecule and the reaction conditions when selecting an amine-reactive TCO reagent to ensure successful conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (2E)-TCO-PNB ester CAS#: 1580501-97-8 [m.chemicalbook.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
The TCO-PNB Ester Advantage: A Comparative Guide to Advanced PROTAC Linker Design
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, stability, and cellular permeability. This guide provides a comprehensive comparison of PROTACs synthesized using the innovative (2E)-TCO-PNB ester, which utilizes bioorthogonal click chemistry, against those with traditional linker technologies. We present experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the optimal linker strategy for their research.
Executive Summary
The use of (2E)-TCO-PNB ester in PROTAC linker design offers a significant advantage through the incorporation of a trans-cyclooctene (TCO) moiety. This enables a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized binding partner. This "click chemistry" approach provides superior reaction kinetics and specificity compared to traditional amide bond formation, facilitating rapid and clean PROTAC synthesis. Furthermore, this technology enables the in-cell assembly of PROTACs, known as "CLIPTACs" (Click-Formed Proteolysis-Targeting Chimeras), which can overcome the permeability issues associated with large, pre-formed PROTAC molecules.
Comparative Analysis: TCO-Linker vs. Traditional Linkers
The primary distinction between a TCO-based linker strategy and traditional methods lies in the chemistry of linker conjugation. Traditional PROTAC synthesis often relies on robust but less specific reactions like amide bond formation. The TCO-tetrazine ligation, in contrast, is a bioorthogonal reaction, meaning it proceeds efficiently within a biological environment without interfering with native biochemical processes.
Key Performance Advantages of TCO-Based Linkers:
-
Exceptional Reaction Kinetics: The TCO-tetrazine iEDDA reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[1] This allows for rapid and efficient conjugation even at low concentrations.
-
High Specificity and Bioorthogonality: The TCO and tetrazine groups are abiotic and react specifically with each other, avoiding off-target reactions with biological macromolecules.[2]
-
Improved Physicochemical Properties of Precursors: The "CLIPTAC" approach, enabled by TCO-tetrazine chemistry, involves synthesizing two smaller, more drug-like precursors. These precursors generally have lower molecular weights and polar surface areas compared to large, pre-formed PROTACs, which can lead to improved cell permeability.[3]
-
In-Cell Assembly: The bioorthogonal nature of the TCO-tetrazine reaction allows for the two PROTAC precursors to be administered separately and assemble into the active PROTAC molecule inside the cell. This strategy can bypass the permeability barriers often encountered by larger PROTAC molecules.[2][4]
Quantitative Data Comparison
Direct head-to-head comparisons of pre-formed TCO-linked PROTACs and traditional PROTACs in the same study are limited. However, data from studies on "CLIPTACs" targeting the BRD4 protein provide strong evidence for the efficacy of the TCO-tetrazine approach.
| Parameter | JQ1-CLIPTAC (in-cell assembly) | Traditional BRD4 PROTACs (pre-formed) |
| Molecular Weight (Precursors) | JQ1-TCO: ~550 Da; Tz-thalidomide: ~400 Da[3] | 785 - 1002 Da[3] |
| Polar Surface Area (Precursors) | Lower (associated with better permeability)[3] | 194 - 211 Ų[3] |
| Degradation of BRD4 | Complete degradation observed at 3-10 µM of each precursor in HeLa cells.[2][4] | Potent degradation at nanomolar to low micromolar concentrations.[5] |
Note: The concentrations for CLIPTAC-induced degradation represent the concentrations of the individual precursors required for in-cell assembly. While not a direct comparison of potency with pre-formed PROTACs, it demonstrates the feasibility and effectiveness of the in-cell click chemistry approach.
Experimental Protocols
Protocol 1: Synthesis of a TCO-Containing PROTAC Building Block and a Tetrazine-Labeled Ligand
This protocol describes the synthesis of a JQ1-TCO precursor and a tetrazine-labeled thalidomide derivative, which can then be "clicked" together to form a BRD4-targeting PROTAC.
Materials:
-
(+)-JQ1
-
(2E)-TCO-PNB ester
-
Thalidomide
-
A suitable linker with an amine and a tetrazine group
-
Standard reagents and solvents for organic synthesis
-
HPLC and LC-MS for purification and characterization
Procedure:
-
Synthesis of JQ1-TCO:
-
Dissolve (+)-JQ1 in a suitable aprotic solvent such as DMF.
-
Add a non-nucleophilic base, such as DIPEA.
-
Add (2E)-TCO-PNB ester to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the JQ1-TCO product by reverse-phase HPLC.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
-
Synthesis of Tetrazine-labeled Thalidomide (Tz-thalidomide):
-
Synthesize or procure a linker containing a terminal amine on one end and a tetrazine moiety on the other.
-
React the amino-linker with a functionalized thalidomide derivative (e.g., with a carboxylic acid or other reactive handle) using standard coupling chemistry (e.g., HATU or EDC/NHS).
-
Purify the Tz-thalidomide product by column chromatography or reverse-phase HPLC.
-
Confirm the structure and purity by LC-MS and NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation
This protocol details the steps to quantify the degradation of the target protein BRD4 in cultured cells following treatment with a PROTAC.[6][7]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1)[6]
-
PROTAC of interest (either pre-formed or CLIPTAC precursors)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 18-24 hours).[6] For CLIPTACs, add the TCO-containing precursor first, followed by the tetrazine-containing precursor after a suitable incubation period.[2][4]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[7]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[7]
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control (GAPDH).
-
Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Conclusion
The use of (2E)-TCO-PNB ester and the resulting TCO-tetrazine click chemistry represents a significant advancement in PROTAC linker design. This approach offers superior reaction kinetics, specificity, and the potential for in-cell PROTAC assembly, which can address the permeability challenges of large PROTAC molecules. While direct comparative data with traditional linkers is still emerging, the available evidence strongly supports the efficacy of this strategy. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate TCO-linked PROTACs, paving the way for the development of next-generation protein degraders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Performance Showdown: (2E)-TCO-PNB Ester vs. Alternatives in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reagents is paramount. This guide provides a comprehensive comparison of the (2E)-TCO-PNB ester with its more hydrophilic counterparts, particularly TCO-PEG-NHS esters, for labeling biomolecules in different buffer systems. Experimental data highlights the critical role of the buffer and linker chemistry in achieving efficient and reliable conjugation.
The (2E)-TCO-PNB ester is a valuable reagent for introducing the highly reactive trans-cyclooctene (TCO) moiety onto molecules containing primary amines. This enables subsequent rapid and specific bioorthogonal ligation with tetrazine-functionalized partners via the inverse-electron-demand Diels-Alder (iEDDA) reaction. However, the performance of (2E)-TCO-PNB ester is highly dependent on the reaction environment, a factor that is critical for its successful application.
The Achilles' Heel of (2E)-TCO-PNB Ester: Poor Performance in Aqueous Buffers
While effective in organic media, (2E)-TCO-PNB ester is not recommended for labeling proteins and antibodies in aqueous buffers.[1][2] Research has revealed that a significant portion of TCO groups conjugated to antibodies using standard amine-coupling procedures in aqueous solutions become nonreactive.[3] This loss of reactivity is not due to the isomerization of the TCO group but is likely caused by hydrophobic interactions between the TCO moiety and the protein, leading to the "masking" of the reactive group.[3]
The Solution: Hydrophilic PEG Linkers
To overcome the limitations of the hydrophobic (2E)-TCO-PNB ester in aqueous environments, alternative reagents incorporating hydrophilic polyethylene glycol (PEG) linkers have been developed. TCO-PEG-NHS esters, for instance, demonstrate significantly enhanced performance for protein conjugation in common biological buffers.[1][2][3] The PEG linker increases the water solubility of the reagent and prevents the TCO group from being shielded by the protein, thereby preserving its reactivity for subsequent ligation with tetrazine.[3][4]
Performance Comparison in Aqueous Buffers
The following table summarizes the key performance differences between (2E)-TCO-PNB ester and TCO-PEG-NHS esters in aqueous buffer systems based on published findings.
| Feature | (2E)-TCO-PNB Ester | TCO-PEG-NHS Ester | References |
| Recommended Solvent | Organic media (e.g., DMSO, DMF) | Aqueous buffers (e.g., PBS, Borate, Bicarbonate) | [1][2] |
| Protein Labeling Efficiency in Aqueous Buffer | Low | High | [3] |
| TCO Reactivity after Conjugation in Aqueous Buffer | Significantly reduced ("masked") | Preserved | [3] |
| Solubility in Aqueous Buffers | Poor | Good | [4] |
| Susceptibility to Hydrolysis | The PNB ester is susceptible to hydrolysis, especially at higher pH. | The NHS ester is also susceptible to hydrolysis, with the rate increasing at higher pH. | [5] |
Experimental Protocols
Detailed methodologies for protein labeling using both (2E)-TCO-PNB ester (in a suitable context) and the recommended TCO-PEG-NHS ester alternative are provided below.
Protocol 1: General Protocol for Protein Labeling with TCO-PEG-NHS Ester in Aqueous Buffer
This protocol is adapted for labeling antibodies or other proteins with TCO-PEG-NHS esters in an aqueous buffer.
Materials:
-
Protein (antibody) solution (2-10 mg/mL in amine-free buffer like PBS)
-
TCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the Protein: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.
-
Prepare the TCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Adjust pH of Protein Solution: Add the reaction buffer to the protein solution to achieve a final pH of 8.0-8.5.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the protein solution. Incubate for 1 hour at room temperature or 2 hours on ice, protected from light.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes on ice.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester and byproducts using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugated protein.
Protocol 2: General Protocol for Amine Modification with (2E)-TCO-PNB Ester in Organic Media
This protocol is for modifying amine-containing small molecules or other substrates soluble in organic solvents.
Materials:
-
Amine-containing molecule
-
(2E)-TCO-PNB ester
-
Anhydrous organic solvent (e.g., DMF, DMSO, DCM, THF, Chloroform)[2]
-
Base (e.g., triethylamine, DIPEA) if the amine is in its salt form
Procedure:
-
Dissolve Reactants: Dissolve the amine-containing molecule and (2E)-TCO-PNB ester in the chosen anhydrous organic solvent.
-
Add Base (if necessary): If the amine is protonated (e.g., an ammonium salt), add a suitable non-nucleophilic base to deprotonate it.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time will depend on the reactivity of the specific amine. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any excess reagent if necessary and purify the product using standard organic chemistry techniques such as column chromatography or recrystallization.
Visualizing the Workflow and Reaction
To better illustrate the processes and concepts described, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with TCO-esters.
Caption: Two-step bioorthogonal labeling pathway.
Conclusion
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Enhancing reactivity for bioorthogonal pretargeting by unmasking antibody-conjugated trans-cyclooctenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of (2E)-TCO-PNB Ester Reactions with Various Tetrazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reaction kinetics between the amine-reactive dienophile, (2E)-T-CO-PNB ester, and a selection of tetrazine derivatives. The data and protocols presented herein are intended to aid in the selection of appropriate bioorthogonal reaction partners for applications ranging from cellular imaging to the construction of antibody-drug conjugates.
The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity. The (2E)-TCO-PNB (p-nitrophenyl) ester is a valuable building block that allows for the introduction of the reactive TCO moiety onto amine-containing biomolecules. The kinetics of the subsequent ligation with a tetrazine partner are critically dependent on the electronic and steric properties of the substituents on the tetrazine ring. This guide summarizes the second-order rate constants for this reaction with various tetrazines and provides detailed experimental protocols for their determination.
Quantitative Kinetic Data
The rate of the iEDDA reaction between TCO derivatives and tetrazines is typically quantified by a second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO compounds. While specific kinetic data for the (2E)-TCO-PNB ester is not extensively reported, the data for closely related TCO derivatives provide a strong indication of the expected reactivity trends. The reactivity of TCO-activated esters is generally comparable to other TCO derivatives.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 | Methanol/Water (9:1) | 25 |
| Methyl-substituted tetrazines | TCO derivatives | ~1000 | Aqueous Media | N/A |
| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 | Aqueous Media | N/A |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS | 37 |
| Dipyridyl-tetrazine | Axial TCO-carbamate | 57.7 | Not specified | N/A |
| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified | N/A |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS | 37 |
Note: The reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.[1] Generally, electron-withdrawing groups on the tetrazine ring accelerate the reaction, while electron-donating groups slow it down.
Experimental Protocols
Accurate determination of the kinetic parameters for the TCO-tetrazine ligation is crucial for the successful design of bioorthogonal systems. The following are detailed methodologies for key experiments.
General Protocol for Kinetic Analysis via UV-Vis Spectroscopy
This protocol describes the determination of second-order rate constants by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
(2E)-TCO-PNB ester
-
Tetrazine derivative of interest
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer (a stopped-flow instrument is recommended for very fast reactions)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the (2E)-TCO-PNB ester in anhydrous DMSO or DMF.
-
Prepare a stock solution of the tetrazine derivative in the same solvent. The concentration should be accurately determined by UV-Vis spectroscopy using the known extinction coefficient of the tetrazine.
-
-
Reaction Setup:
-
Dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives a suitable initial absorbance (typically 0.5 - 1.0) at its λmax (usually between 510 and 550 nm).
-
Prepare a solution of the (2E)-TCO-PNB ester in the reaction buffer at a concentration that is in large excess (at least 10-fold) compared to the tetrazine concentration to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate both reactant solutions to the desired temperature (e.g., 25°C or 37°C).
-
Rapidly mix the two solutions in a cuvette. For fast reactions, a stopped-flow apparatus is essential for rapid mixing and data acquisition.
-
Immediately start monitoring the decrease in absorbance of the tetrazine at its λmax over time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
-
To obtain the second-order rate constant (k₂), plot the k_obs values obtained from experiments with varying concentrations of the TCO ester against the concentration of the TCO ester. The slope of the resulting linear fit is the second-order rate constant (k₂).
-
Protocol for Protein Labeling and Conjugation
This protocol provides a general workflow for labeling a protein with (2E)-TCO-PNB ester and subsequent conjugation with a tetrazine-functionalized molecule.
Materials:
-
Protein of interest with available primary amines (e.g., lysine residues)
-
(2E)-TCO-PNB ester
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye or another protein)
-
Reaction Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
TCO Labeling:
-
Prepare a fresh stock solution of (2E)-TCO-PNB ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C for sensitive proteins.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove excess, unreacted TCO-PNB ester using a desalting column or by dialysis against the desired buffer.
-
-
Tetrazine Ligation:
-
To the purified TCO-labeled protein, add the tetrazine-functionalized molecule. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine color.
-
-
Final Purification:
-
Purify the final protein conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove any unreacted tetrazine reagent.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Inverse-electron-demand Diels-Alder reaction pathway.
Caption: Workflow for determining second-order rate constants.
References
A Comparative Analysis of TCO Linkers for Bioconjugation: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. Among the arsenal of bioorthogonal tools, trans-cyclooctene (TCO) linkers have gained prominence for their exceptional reactivity and biocompatibility in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.
This guide provides an objective comparison of various TCO linkers, focusing on their performance in bioconjugation. We present a synthesis of experimental data to facilitate informed decision-making, alongside detailed protocols for key comparative experiments.
Performance Comparison of TCO Linkers
The efficacy of a TCO linker is primarily dictated by its reaction kinetics, stability, and the physicochemical properties conferred by its spacer arm. The iEDDA reaction between a TCO and a tetrazine is renowned for its rapid kinetics, often orders of magnitude faster than other bioorthogonal reactions, enabling efficient conjugation at low biomolecule concentrations.[1][2][3]
Reaction Kinetics
The second-order rate constant (k₂) is a key metric for comparing the reactivity of different TCO linkers. A higher k₂ value indicates a faster reaction. The structure of the TCO ring and the nature of its substituents significantly influence reactivity.
| TCO Derivative | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, catalyst-free.[3] |
| sTCO (strained TCO) | 3,6-dimethyl-1,2,4,5-tetrazine | 8.0 | ~15-fold higher reactivity than the parent TCO with a similar substituent.[4] |
| Parent TCO with allylic benzylamine substituent | 3,6-dimethyl-1,2,4,5-tetrazine | 0.54 | Serves as a baseline for comparison with more reactive derivatives.[4] |
| a-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid | 150,000 ± 8000 | More than twice as reactive as the axial isomer of 5-hydroxy-trans-cyclooctene.[5] |
| axial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid | 70,000 ± 1800 | High reactivity.[5] |
| equatorial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid | 22,400 ± 40 | Lower reactivity compared to the axial isomer.[5] |
Stability of TCO Linkers
A critical consideration for in vivo applications is the stability of the TCO linker. TCOs can isomerize to their less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or certain metal ions.[3][6] The stability of TCO-conjugated molecules can be assessed in biological media such as plasma or whole blood.[7][8]
| TCO Derivative | Condition | Stability Observation |
| TCO-conjugated antibody | In vivo (24 hours) | 75% of the TCO remained reactive.[9] |
| TCO | 50% fresh mouse serum at 37°C | Almost complete conversion to the cis-isomer within 7 hours.[6] |
| dcTCO | PBS at 37°C | 99% of TCO remained after 4 days.[10] |
| s-TCO-TAMRA•AgNO₃ complex | Storage in an open flask for 3 days at 30°C | Showed significantly less degradation compared to the Ag-free s-TCO.[11] |
The Role of PEG Spacers
Polyethylene glycol (PEG) spacers are often incorporated into TCO linkers to enhance their utility.
| Feature | Benefit |
| Increased Hydrophilicity | Improves solubility in aqueous buffers and reduces aggregation of the bioconjugate.[1] |
| Reduced Steric Hindrance | The flexible PEG chain can minimize steric hindrance, facilitating more efficient conjugation between large biomolecules.[1] |
| Improved Pharmacokinetics | PEGylation can extend the circulation half-life of the bioconjugate in vivo. |
However, the length of the PEG linker can be a double-edged sword. While longer PEG chains can improve solubility and circulation time, they might also introduce steric hindrance that can affect in vivo reaction kinetics.[12] One study showed that incorporating a 4-unit PEG chain increased TCO reactivity more than fourfold; however, combining a PEG linker with certain alkyl chains unexpectedly decreased reactivity.[13][14]
Visualizing Bioconjugation with TCO Linkers
To better understand the processes involved, the following diagrams illustrate the key workflows and concepts.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. escholarship.org [escholarship.org]
- 14. broadpharm.com [broadpharm.com]
A Comparative Guide to Assessing the Degree of Labeling with (2E)-TCO-PNB Ester
For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a critical step in the development of targeted therapeutics, diagnostic agents, and research tools. The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO) is a premier bioorthogonal "click" chemistry reaction, prized for its exceptional kinetics and selectivity.[1] (2E)-TCO-PNB ester is a reagent that facilitates the introduction of TCO groups onto biomolecules through the reaction of its p-nitrophenyl (PNB) ester with primary amines.[2]
This guide provides a comprehensive comparison of (2E)-TCO-PNB ester with a prevalent alternative, TCO-N-hydroxysuccinimide (NHS) esters, particularly those incorporating polyethylene glycol (PEG) linkers. We present experimental data, detailed protocols for labeling and analysis, and workflow visualizations to aid in reagent selection and experimental design.
Quantitative Comparison of TCO Labeling Reagents
The choice of an amine-reactive TCO-ester significantly impacts labeling efficiency, especially in aqueous environments commonly used for protein and antibody modification. The following table summarizes key quantitative data on the performance of (2E)-TCO-PNB ester and TCO-NHS esters from published studies.
| Parameter | (2E)-TCO-PNB Ester | TCO-PEG-NHS Ester | Key Considerations |
| Recommended Solvent | Organic media (DMSO, DMF)[3] | Aqueous buffers (e.g., PBS, borate buffer)[1][3] | TCO-PNB ester shows poor activation for protein labeling in aqueous buffers.[3] |
| Reported Labeling Efficiency | Data in aqueous protein labeling is limited due to poor reactivity.[3] | - ~65% to >75% for single domain antibodies (sdAb).[4][5] - 85% modification of an sdAb with a TCO-GK-PEG4-NHS ester.[5] | Efficiency is dependent on the protein, linker, and reaction conditions. |
| Products | Not specified in search results for aqueous protein labeling. | Predominantly monosubstituted conjugates, with some disubstituted products observed.[4] | The number of accessible lysine residues on the protein surface influences the degree of substitution. |
| Reaction pH | Not recommended for aqueous reactions. | 7.0 - 9.0 (Optimal: 8.3-8.5)[1][6] | pH affects both amine reactivity and NHS ester hydrolysis.[6][7] |
| Molar Excess | Not specified for aqueous protein labeling. | Typically 20-fold molar excess of ester to protein.[1][8] | Higher excess can drive the reaction but may also increase non-specific modification and hydrolysis. |
| Reaction Time | Not specified for aqueous protein labeling. | 1-2 hours at room temperature.[1][4][5] | Longer incubation times may be required for less reactive proteins. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient biomolecule labeling. Below are protocols for protein labeling with a TCO-NHS ester and for assessing the degree of labeling using mass spectrometry.
Protocol 1: Protein Labeling with TCO-PEG-NHS Ester
This protocol is adapted from established methods for conjugating TCO-NHS esters to proteins.[1][8]
-
Protein Preparation : Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-5 mg/mL. If the stock buffer contains primary amines (e.g., Tris or glycine), exchange it with a non-amine-containing buffer like Phosphate Buffered Saline (PBS) at pH 7.2-8.5 using a desalting column.[6][8]
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][8]
-
Labeling Reaction : Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[1][8] Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.[1][4]
-
Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and quench any unreacted NHS ester.[1] Incubate for 15-30 minutes.
-
Purification : Remove excess, unreacted TCO-PEG-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1] The purified TCO-labeled protein is now ready for the subsequent reaction with a tetrazine-modified molecule.
Protocol 2: Assessing the Degree of Labeling by Mass Spectrometry
Mass spectrometry is a precise method to determine the number of TCO moieties conjugated to a protein.
-
Sample Preparation : Prepare samples of the unlabeled protein and the purified TCO-labeled protein at a suitable concentration (e.g., 1 mg/mL) in a compatible buffer (e.g., PBS).
-
Mass Spectrometry Analysis : Analyze both the unlabeled and labeled protein samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[4][5]
-
Data Analysis :
-
Determine the molecular weight of the parent, unlabeled protein.
-
In the spectrum of the labeled protein, identify the new peaks corresponding to the protein conjugated with one, two, or more TCO groups. The mass of each TCO modification will be added to the parent mass.
-
Calculate the degree of labeling (DOL) by observing the distribution and relative abundance of the different species (e.g., unmodified, +1 TCO, +2 TCO). For example, a study using MALDI-TOF MS identified that 85% of a single-domain antibody was modified, with the majority being monosubstituted.[5]
-
Visualizing the Workflow
Diagrams can clarify complex experimental processes. The following Graphviz diagrams illustrate the general workflow for protein labeling and the chemical reaction mechanism.
Caption: Workflow for labeling proteins with TCO-PEG-NHS ester.
Caption: Amine-reactive labeling via NHS ester chemistry.
References
- 1. interchim.fr [interchim.fr]
- 2. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for (2E)-TCO-PNB Ester
For researchers, scientists, and drug development professionals utilizing (2E)-TCO-PNB ester in their work, a thorough understanding of proper handling and disposal procedures is paramount to ensure laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of (2E)-TCO-PNB ester, drawing from available safety data and chemical properties.
(2E)-TCO-PNB ester , with CAS number 1580501-97-8, is an amine-reactive building block containing a trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester. While specific safety data sheets (SDS) from all vendors may vary, the known hazards associated with this compound and its potential degradation products necessitate a cautious and well-defined disposal protocol.
Hazard Identification and Safety Summary
Based on available data, (2E)-TCO-PNB ester presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Upon hydrolysis, which can occur under basic conditions, (2E)-TCO-PNB ester will release p-nitrophenol . This byproduct is classified as:
-
Toxic if swallowed.
-
Harmful in contact with skin or if inhaled.
-
Toxic to aquatic life.
Therefore, all waste streams containing (2E)-TCO-PNB ester or its hydrolysis products must be treated as hazardous waste.
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation | Wear protective gloves. |
| H319 | Causes serious eye irritation | Wear eye protection. |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or with respiratory protection. |
| - | Potential for toxic hydrolysis product (p-nitrophenol) | Avoid conditions that promote hydrolysis in open environments. |
Disposal Protocol for (2E)-TCO-PNB Ester
The following step-by-step procedure should be followed for the disposal of (2E)-TCO-PNB ester and associated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unreacted (2E)-TCO-PNB ester, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated consumables (e.g., weighing boats, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic chemicals.
-
Liquid Waste: Collect all solutions containing (2E)-TCO-PNB ester in a designated, sealed, and clearly labeled hazardous waste container. This includes reaction mixtures, washings, and instrument cleaning solutions. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with (2E)-TCO-PNB ester must be disposed of in a designated sharps container for hazardous chemical waste.
2. Decontamination of Labware:
-
Reusable labware should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (e.g., acetone, ethanol) to remove the ester, followed by washing with a laboratory detergent and water. The initial organic solvent rinse must be collected as hazardous liquid waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2E)-TCO-PNB ester," and any other components in the waste mixture. The associated hazards (Irritant, Potential Toxin) should also be clearly indicated.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure containers are tightly sealed to prevent leakage or evaporation.
5. Final Disposal:
-
Disposal of (2E)-TCO-PNB ester waste must be handled by a licensed professional waste disposal service. The primary recommended method of disposal for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Never dispose of (2E)-TCO-PNB ester or its waste down the drain or in regular trash.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of (2E)-TCO-PNB ester waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) for (2E)-TCO-PNB ester and adherence to all local, state, and federal regulations for hazardous waste disposal. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal protective equipment for handling (2E)-TCO-PNB ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (2E)-TCO-PNB ester. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Understanding the Hazards
(2E)-TCO-PNB ester is a reactive chemical that requires careful handling. The primary hazards are associated with its potential for irritation and harm upon contact or ingestion. The globally harmonized system (GHS) hazard statements for this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram is an exclamation mark (GHS07), and the signal word is "Warning".
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling (2E)-TCO-PNB ester.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Skin Protection | Chemical-Resistant Gloves and Laboratory Coat | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavier-duty butyl rubber gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated. A fully buttoned, long-sleeved laboratory coat is mandatory. |
| Respiratory Protection | NIOSH-Approved Respirator | When handling the solid powder outside of a certified chemical fume hood, a respirator with a particulate filter (N95 or higher) is required to prevent inhalation of dust. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.
Workflow for Handling (2E)-TCO-PNB Ester
Caption: A stepwise workflow for the safe handling of (2E)-TCO-PNB ester.
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust when handling the solid material.
-
Use dedicated spatulas and weighing boats.
-
Ensure all glassware is clean and dry.
-
The trans-cyclooctene (TCO) moiety can be sensitive to light and may isomerize over time, leading to a loss of reactivity. Protect the compound from prolonged exposure to light.
Storage:
-
Store (2E)-TCO-PNB ester in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a freezer at or below -20°C for long-term storage.
-
Due to the potential for isomerization of the TCO group, it is not recommended for very long-term storage.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Emergency Response Workflow
Caption: Decision-making workflow for different types of exposure to (2E)-TCO-PNB ester.
Disposal Plan
(2E)-TCO-PNB ester and any materials contaminated with it should be treated as hazardous waste. A two-step deactivation process is recommended before collection by a licensed waste disposal service.
Step 1: Quenching the trans-Cyclooctene (TCO) Moiety
The strained TCO ring can be reactive. Before neutralization of the ester, it is prudent to quench this functionality. This can be achieved by reacting it with a tetrazine derivative to form a stable dihydropyridazine, or by careful addition of a mild oxidizing agent. A simpler approach for waste disposal is a thiol-ene reaction.
Protocol for Quenching TCO:
-
In a fume hood, dissolve the waste material containing (2E)-TCO-PNB ester in a suitable solvent (e.g., ethanol).
-
Add an excess of a thiol, such as 1-dodecanethiol, to the solution.
-
Stir the mixture at room temperature for several hours to ensure complete reaction.
Step 2: Hydrolysis of the p-Nitrophenyl (PNB) Ester
The PNB ester can be hydrolyzed under basic conditions to the corresponding carboxylate and p-nitrophenolate.
Protocol for PNB Ester Hydrolysis:
-
To the quenched TCO mixture, slowly add a 1M solution of sodium hydroxide (NaOH) while stirring.
-
Continue stirring at room temperature until the ester is fully hydrolyzed. The appearance of a yellow color from the p-nitrophenolate anion can indicate the progress of the reaction.
-
Neutralize the resulting solution to a pH between 6 and 8 by the careful addition of a 1M hydrochloric acid (HCl) solution.
Final Disposal:
-
The neutralized, deactivated waste solution should be collected in a clearly labeled hazardous waste container.
-
Solid waste, such as contaminated gloves and weighing paper, should be collected in a separate, labeled solid hazardous waste container.
-
Arrange for pickup and disposal by a licensed chemical waste management company.
Disposal Workflow
Caption: A procedural flowchart for the safe deactivation and disposal of (2E)-TCO-PNB ester waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
